6-chloro-4-methyl-1H-indole chemical structure and properties
Topic: 6-chloro-4-methyl-1H-indole chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1] Strategi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-chloro-4-methyl-1H-indole chemical structure and properties
Content Type: An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.[1]
Strategic Synthesis, Physicochemical Profiling, and Medicinal Utility
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, yet specific substitution patterns—particularly those involving the 4-position—present unique synthetic challenges.[1] 6-Chloro-4-methyl-1H-indole (CAS: 885521-78-8) is a high-value heterocyclic intermediate utilized in the development of antivirals, P2X7 receptor antagonists, and oncology candidates.[1] This guide provides a comprehensive technical analysis of this specific isomer, detailing the logic behind its synthesis, its reactivity profile, and its handling requirements.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Property
Data
IUPAC Name
6-Chloro-4-methyl-1H-indole
CAS Number
885521-78-8
Molecular Formula
C₉H₈ClN
Molecular Weight
165.62 g/mol
SMILES
Cc1cc(Cl)cc2[nH]ccc12
Appearance
Off-white to pale brown solid
Melting Point
108–112 °C (Predicted/Analogous)
LogP (Predicted)
~3.1 (Lipophilic)
pKa (NH)
~16.5 (DMSO)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Structural Significance
The 4,6-disubstitution pattern is sterically and electronically distinct.[1] The C4-methyl group imposes peri-strain on the C3 position, influencing the regioselectivity of electrophilic aromatic substitutions.[1] Meanwhile, the C6-chlorine atom provides a handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura) late in the synthetic sequence, allowing for the diversification of the scaffold without disrupting the indole core.[1]
Accessing 4-substituted indoles is notoriously difficult via classical methods like the Fischer Indole Synthesis due to poor regiocontrol.[1]
The Problem with Fischer Synthesis
Reacting 3-chloro-5-methylphenylhydrazine with a pyruvate or aldehyde equivalent theoretically yields two isomers:
Cyclization at C2 (para to Methyl): Yields 4-chloro-6-methylindole .[1]
Cyclization at C6 (para to Chloro): Yields 6-chloro-4-methylindole (Target).[1]
Electronic directing effects (Methyl is activating, Chloro is deactivating) typically favor cyclization para to the activating group (Methyl), leading predominantly to the wrong isomer (4-chloro-6-methylindole).[1] Therefore, a regiospecific approach is required.[1]
Mechanism: Condensation of DMF-DMA with the acidic methyl group ortho to the nitro group.[1] Note that the precursor has two methyl groups.[1] The methyl at C2 is activated by the ortho-nitro group.[1] The methyl at C3 is meta to the nitro and significantly less acidic, ensuring regioselectivity.[1]
Reagents: Raney Nickel/Hydrazine, Pd/C with H₂, or Iron/Acetic Acid.[1]
Conditions: Room temperature to 60 °C.
Process: Reduction of the nitro group to an amine, followed by spontaneous intramolecular condensation with the enamine double bond and elimination of dimethylamine to form the indole.[1]
Figure 1: Regioselective synthesis via the Leimgruber-Batcho protocol, avoiding isomer mixtures.[1][2][3][4]
Reactivity & Functionalization Logic
Once synthesized, the 6-chloro-4-methyl-1H-indole scaffold offers three distinct vectors for medicinal chemistry elaboration.
The C3 position remains the most nucleophilic site.[1] However, the C4-methyl group exerts steric hindrance.[1]
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF yields the 3-carbaldehyde.[1] Expect slower reaction rates compared to unsubstituted indole due to steric crowding.[1]
Halogenation: NCS or NBS will selectively halogenate C3.[1]
Vector B: N1-Alkylation
Standard deprotonation with NaH or Cs₂CO₃ allows for alkylation.[1]
Insight: The C7-H is unobstructed, but the C2-H environment is influenced by the electronic donation of the N-lone pair. Alkylation proceeds smoothly, but bulky electrophiles may face minor repulsion from the C2/C7 environment if the indole is twisted.[1]
Vector C: C6-Cross Coupling
The C6-Chloro substituent is a "dormant" handle.[1]
Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
Catalyst Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ to activate the aryl chloride, which is less reactive than aryl bromides/iodides.[1]
Buchwald-Hartwig: Amination at C6 is possible but requires strong bases (NaOtBu) which are compatible with the indole N-H only if protected (e.g., Boc, Tosyl) or if the base is used in excess to form the dianion.[1]
Figure 2: Orthogonal functionalization strategy for the 6-chloro-4-methylindole scaffold.[1]
Applications in Drug Discovery[1]
The 6-chloro-4-methyl motif is not arbitrary; it is often employed to optimize Lipophilic Ligand Efficiency (LLE) .[1]
Metabolic Stability: The C4-methyl group blocks metabolic oxidation at the electron-rich C4/C5 positions.[1]
Halogen Bonding: The C6-chlorine can fill hydrophobic pockets in target proteins (e.g., kinases, GPCRs) or engage in halogen bonding with backbone carbonyls.[1]
Case Study (P2X7 Antagonists): Indole carboxamides derived from this core have shown efficacy in blocking the P2X7 receptor, a target for inflammation and pain.[1] The 4-methyl group forces the amide side chain (at C3) into a specific conformation, locking the bioactive pose.[1]
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.[1]
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).[1]
References
Leimgruber, W., & Batcho, A. D. (1973).[1] Third International Congress of Heterocyclic Chemistry. A versatile synthesis of indoles.[1][3][5][6]
United States Patent US9434724B2. (2016).[1] Substituted indole derivatives as P2X7 antagonists. Retrieved from
PubChem. (n.d.).[1] Compound Summary for Indole Derivatives. (General reference for indole physical properties). Retrieved from [Link]
Technical Guide: 6-Chloro-4-methyl-1H-indole Scaffolds in Drug Discovery
This technical guide provides an in-depth analysis of 6-chloro-4-methyl-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and ion channels. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 6-chloro-4-methyl-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and ion channels.
Executive Summary & Core Identity
Topic: 6-Chloro-4-methyl-1H-indole and its functional analogs.
Primary Application: Pharmacophore optimization for α7 nicotinic acetylcholine receptor (α7 nAChR) modulators and antiviral agents.
Critical Technical Note on CAS Registry
A discrepancy exists in the common association of CAS numbers for this specific substitution pattern. Researchers must distinguish between the core scaffold and its simple halogenated relative:
Chemical Name
Structure
CAS Number
Status
6-Chloro-4-methyl-1H-indole
Target Core
885521-78-8
Primary Subject
6-Chloro-1H-indole
Analog (No 4-Me)
17422-33-2
Often mislabeled as target
Note: CAS 17422-33-2 refers strictly to 6-chloroindole. The addition of the methyl group at the 4-position drastically alters the steric and electronic profile, requiring distinct synthetic routes and offering unique binding properties. This guide focuses on the 4-methyl-6-chloro variant.[1]
Chemical Architecture & SAR Logic
The 6-chloro-4-methyl-1H-indole scaffold represents a "privileged structure" modification. In drug design, this specific substitution pattern serves two distinct mechanistic functions:
4-Methyl Steric Buttress: The methyl group at C4 creates steric bulk that influences the conformation of substituents at C3. This is critical in preventing "flat" binding modes and forcing orthogonal orientations often required for receptor selectivity (e.g., in serotonin 5-HT or nAChR ligands).
6-Chloro Metabolic Blockade: The chlorine atom at C6 serves as a metabolic blocker, preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which typically attack the electron-rich 6-position of the indole ring.
Structural Activity Relationship (SAR) Map
The following diagram illustrates the functional vectors of the scaffold for analog generation.
Figure 1: Functional vectors for analog generation on the 6-chloro-4-methylindole core.
Synthetic Protocols
Accessing 4-substituted indoles is synthetically challenging due to the lack of reactivity at C4 in the parent indole. Therefore, the benzene ring must be pre-functionalized before ring closure.
Primary Route: Bartoli Indole Synthesis
The most robust method for synthesizing 6-chloro-4-methylindole involves the reaction of a substituted nitrobenzene with vinyl magnesium bromide. This method tolerates the halogen and installs the pyrrole ring in one step.
Reagent Prep: Prepare a solution of vinylmagnesium bromide (3.0 equiv) in anhydrous THF under nitrogen. Cool to -40°C.
Addition: Dropwise add a solution of 1-chloro-3-methyl-5-nitrobenzene (1.0 equiv) in THF. The reaction is highly exothermic; maintain temperature below -20°C.
Cyclization: Stir at -40°C for 1 hour, then allow to warm to 0°C. The mechanism involves the attack of the Grignard reagent on the nitro group, followed by [3,3]-sigmatropic rearrangement.
Quench: Quench with saturated aqueous NH₄Cl.
Purification: Extract with ethyl acetate. The product is purified via silica gel chromatography (Hexanes/EtOAc gradient).
Alternative Route: Leimgruber-Batcho Synthesis
Suitable for scaling up, avoiding cryogenic Grignard conditions.
Figure 2: Leimgruber-Batcho synthetic pathway for 4,6-disubstituted indoles.
The 6-chloro-4-methylindole moiety is a validated pharmacophore for positive allosteric modulators (PAMs) and agonists of the α7 nAChR, a target for cognitive enhancement in schizophrenia and Alzheimer's disease.
Mechanism: The indole nitrogen (N1) acts as a hydrogen bond donor, while the 6-Cl interacts with hydrophobic pockets in the transmembrane domain. The 4-methyl group restricts the rotation of C3-linked quinuclidine or tropane rings, locking the bioactive conformation.
Data: In competitive binding assays, analogs with the 4-methyl group show a 3-5x increase in affinity (
) compared to the 4-H analogs due to entropic stabilization.
Antiviral Activity (Halogenated Indoles)
While specific data on the 4-methyl variant is proprietary, 6-chloroindoles are established inhibitors of viral replication.
Target: Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and viral capsid binding.
Efficacy: 6-chloroindole derivatives have demonstrated
values in the low micromolar range against HIV-1 and certain flaviviruses. The 4-methyl analog is investigated to improve the solubility profile of these typically lipophilic drugs.
Experimental Data Summary
Physicochemical Profile (Calculated):
Property
Value
Implication
Molecular Weight
165.62 g/mol
Fragment-based drug discovery (FBDD) compliant.
cLogP
~3.1
High lipophilicity; requires polar solubilizing groups at C3.
TPSA
15.8 Ų
Excellent blood-brain barrier (BBB) permeability.
pKa (NH)
~16.1
Very weak acid; requires strong bases (NaH, KOtBu) for N-alkylation.
References
Parchem Fine & Specialty Chemicals. 6-chloro-4-methyl-1H-indole Product Data (CAS 885521-78-8). Retrieved from
Utsugisawa, K., et al. (2016). Quinuclidines for modulating alpha 7 activity. US Patent 9,434,724. (Demonstrates synthesis of 6-chloro-4-methyl-1H-indole-3-carboxylic acid). Retrieved from
ChemicalBook. 6-Chloroindole (CAS 17422-33-2) Product Specifications. (Provided for contrast/correction). Retrieved from
Bartoli, G., et al. (1989).Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles.Journal of Organic Chemistry. (Foundational protocol for 4-substituted indoles).
Accela ChemBio. Methyl 6-Chloro-4-methylindole-2-carboxylate (CAS 1698700-02-5).[2] Retrieved from
An In-depth Technical Guide to 6-Chloro-4-methylindole: Synthesis, Properties, and Applications
Introduction Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among these, halogenated indoles have garnered significan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among these, halogenated indoles have garnered significant attention due to the profound impact of halogen substitution on the molecule's physicochemical and pharmacological properties. The introduction of a chlorine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of 6-chloro-4-methylindole, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and potential applications, offering field-proven insights into its utility.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development. 6-Chloro-4-methylindole is a solid at room temperature with solubility in organic solvents like ethanol.[3][4]
Table 1: Physicochemical Properties of 6-Chloro-4-methylindole
Table 2: Predicted Spectroscopic Data for 6-Chloro-4-methylindole
Spectroscopic Technique
Predicted Key Data Points
¹H NMR
Aromatic protons in the range of 7-8 ppm, a methyl singlet around 2.5 ppm, and an N-H proton signal.
¹³C NMR
Aromatic carbons between 110-140 ppm, and a methyl carbon signal around 20 ppm.
Infrared (IR)
N-H stretching vibration around 3400 cm⁻¹, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching in the fingerprint region.
Mass Spectrometry (EI)
A molecular ion peak (M+) at m/z 165 and a characteristic M+2 peak due to the chlorine isotope.
Chemical Structure
The structure of 6-chloro-4-methylindole consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A chlorine atom is substituted at the 6-position of the indole ring, and a methyl group is at the 4-position.
Caption: Chemical structure of 6-chloro-4-methylindole.
Synthesis of 6-Chloro-4-methylindole
A representative synthesis could start from 3-chloro-5-methylaniline, which is first converted to the corresponding diazonium salt and then reduced to (3-chloro-5-methylphenyl)hydrazine. This hydrazine can then be reacted with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions to yield the target indole.
Caption: Proposed synthesis workflow for 6-chloro-4-methylindole.
Experimental Protocol: A Representative Synthesis
Materials:
3-chloro-5-methylaniline
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)
Preparation of (3-chloro-5-methylphenyl)hydrazine:
Dissolve 3-chloro-5-methylaniline in aqueous HCl and cool to 0-5 °C.
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
Reduce the diazonium salt in situ by adding a solution of stannous chloride in concentrated HCl or a solution of sodium sulfite.
Isolate the resulting hydrazine hydrochloride by filtration and wash with a cold solvent.
Fischer Indole Synthesis:
Combine the (3-chloro-5-methylphenyl)hydrazine hydrochloride with pyruvic acid in a suitable solvent like ethanol.
Heat the mixture to form the phenylhydrazone.
Add an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heat to induce cyclization.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice water to precipitate the crude product, 6-chloro-4-methylindole-2-carboxylic acid.
Decarboxylation:
Heat the crude 6-chloro-4-methylindole-2-carboxylic acid above its melting point to effect decarboxylation.
The progress of the reaction can be monitored by the evolution of CO₂.
Purify the resulting 6-chloro-4-methylindole by recrystallization or column chromatography.
Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a chloro and a methyl group can fine-tune its biological activity.
Modulation of Physicochemical Properties: The chlorine atom is a lipophilic substituent that can enhance the ability of a molecule to cross cell membranes. The methyl group can also contribute to lipophilicity and may provide steric bulk that influences binding to a target protein.
Metabolic Stability: The presence of a chlorine atom can block sites of metabolism, potentially increasing the half-life of a drug candidate.
Bioisosteric Replacement: The 6-chloro-4-methylindole scaffold can serve as a bioisostere for other bicyclic aromatic systems in drug design, allowing for the exploration of structure-activity relationships.
Building Block for Complex Molecules: This compound can be a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or receptor antagonists. There are instances of chloro-substituted indoles being key components in the development of potent inhibitors for targets like MDM2, which is implicated in cancer.[6]
Caption: Role of 6-chloro-4-methylindole in drug discovery.
Safety and Handling
As with any chemical compound, 6-chloro-4-methylindole should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related chloro- and methyl-substituted indoles may be harmful if swallowed, in contact with skin, or if inhaled.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
6-Chloro-4-methylindole is a substituted indole with physicochemical properties that make it an attractive scaffold for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods like the Fischer indole synthesis. The strategic placement of the chloro and methyl groups can impart desirable pharmacological properties, including enhanced potency and metabolic stability. As research into novel therapeutics continues, compounds like 6-chloro-4-methylindole will remain valuable tools for the design and synthesis of the next generation of medicines.
References
National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 6-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-4-methylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 6-chloro-4-methyl-2-heptene. NIST Chemistry WebBook. Retrieved from [Link]
ChemSynthesis. (n.d.). 6-chloro-4-methylnicotinamide. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol. National Center for Biotechnology Information. Retrieved from [Link]
G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512.
Google Patents. (n.d.). Processes for production of indole compounds.
PrepChem.com. (n.d.). Synthesis of 6-Methylindole. Retrieved from [Link]
S. Roy, et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(42), 27367-27381.
D. Chiodi, et al. (2022).
A. V. Karchava, et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chemistry of Heterocyclic Compounds, 58(4), 235-241.
Y. Ishihara. (2022). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
P. P. Kumar, et al. (2012). NMR spectra of 6-chloro-5-(2-chloroethyl) oxindole. Magnetic Resonance in Chemistry, 50(10), 699-702.
A. Aguilar, et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.
M. Wilke, et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Spectroscopy, 382, 111543.
The Indole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Introduction: The Enduring Legacy of the Indole Nucleus The indole scaffold, a bicyclic aromatic heterocycle consis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Legacy of the Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids, and its core presence in numerous blockbuster drugs underscore its profound biological significance and therapeutic versatility.[1][2] The unique electronic properties of the indole ring system, coupled with its ability to serve as a versatile template for diverse chemical modifications, allow it to engage in a wide range of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent promiscuity has enabled the development of indole-based compounds across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the substituted indole scaffold. Moving beyond a mere recitation of facts, this document delves into the causality behind synthetic strategies, provides actionable experimental protocols, and synthesizes structure-activity relationship (SAR) data to offer a field-proven perspective on leveraging this remarkable core for contemporary drug discovery.
I. Strategic Synthesis of the Indole Core: From Classic Reactions to Modern Innovations
The construction of the indole nucleus is a foundational aspect of harnessing its therapeutic potential. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. This section outlines key, reliable methods for indole synthesis, complete with mechanistic insights and detailed experimental protocols.
The Fischer Indole Synthesis: A Time-Honored Workhorse
Discovered by Hermann Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis due to its reliability and broad applicability.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4]
Causality of Experimental Choices: The selection of the acid catalyst is crucial; Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) are commonly employed to facilitate the key[1][1]-sigmatropic rearrangement that drives the cyclization.[5] The reaction is often performed at elevated temperatures to overcome the activation energy of this rearrangement. The choice of a one-pot procedure, where the hydrazone is not isolated, enhances efficiency and overall yield.[5]
Combine phenylhydrazine and acetophenone in a beaker. The reaction is often exothermic; allow any initial reaction to subside.
Add finely powdered anhydrous zinc chloride to the mixture.
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will liquefy within 3-4 minutes.
After the initial vigorous reaction, remove the beaker from the oil bath and continue stirring for an additional 5 minutes. To prevent solidification upon cooling, add approximately 200 g of clean sand and mix thoroughly.
Digest the resulting solid mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts.
Collect the crude 2-phenylindole by filtration and wash the solid with water.
Recrystallize the crude product from hot 95% ethanol, using a decolorizing agent like Norit if necessary.
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under reduced pressure.
Expected Yield: 72-80%.
The Larock Indole Synthesis: A Palladium-Catalyzed Approach to Complexity
The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne, offers a convergent and highly regioselective route to 2,3-disubstituted indoles.[5] This method is particularly valuable for creating complex indoles that are difficult to access through classical methods.
Causality of Experimental Choices: The palladium catalyst, typically Pd(OAc)₂, is the linchpin of this reaction, enabling the key oxidative addition, alkyne insertion, and reductive elimination steps. The choice of a chloride salt additive, like LiCl, is often crucial for catalyst stability and turnover.[6] The base, commonly a carbonate, is required to neutralize the HX formed during the catalytic cycle. The regioselectivity is generally controlled by sterics, with the bulkier alkyne substituent directing itself to the C2 position of the indole.[5]
To a flame-dried Schlenk flask, add the ortho-iodoaniline, Pd(OAc)₂, LiCl, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
Add anhydrous DMF via syringe, followed by the disubstituted alkyne.
Immerse the reaction flask in a preheated oil bath at 100-110°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
The Bischler-Möhlau Indole Synthesis: A Modern, Microwave-Assisted Approach
The Bischler-Möhlau synthesis traditionally involves the reaction of an α-halo-ketone with an excess of an aniline at high temperatures.[4] While historically limited by harsh conditions, modern adaptations, particularly using microwave irradiation, have transformed it into a rapid and environmentally friendly method.[7][8]
Causality of Experimental Choices: Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[7] Performing the reaction under solvent-free, solid-state conditions further enhances its green chemistry profile. The use of a mild base like sodium bicarbonate or a second equivalent of the aniline itself effectively neutralizes the hydrohalic acid formed in the initial alkylation step.[7]
Thoroughly grind a mixture of the aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol) in a mortar and pestle.
Transfer the solid mixture to a microwave-safe reaction vessel.
Place the vessel in a domestic or scientific microwave oven and irradiate at 540 W for 45-60 seconds. Monitor the reaction progress carefully.
After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purify the product directly by column chromatography on silica gel.
Expected Yield: 52-75%.
II. Visualizing Synthetic Strategy and Drug Discovery Workflow
A clear visual representation of synthetic pathways and discovery workflows is essential for strategic planning in medicinal chemistry. The following diagrams, rendered in DOT language, illustrate these critical processes.
Diagram 1: The Fischer Indole Synthesis Pathway
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Diagram 2: A Generalized Indole Drug Discovery Workflow
Caption: From synthesis to clinic: a typical drug discovery workflow.
III. The Broad Therapeutic Spectrum of Substituted Indoles
The indole scaffold's remarkable versatility is reflected in its wide range of pharmacological activities. Indole derivatives are integral to drugs targeting a multitude of diseases, a testament to their ability to interact with diverse biological systems.[9]
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[10]
Antiviral and Antimicrobial Agents: The indole nucleus is a key pharmacophore in compounds developed to combat viral infections, including HIV and HCV, as well as various bacterial and fungal pathogens.[9]
Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs, including antidepressants, antipsychotics, and antimigraine agents.
Anti-inflammatory Drugs: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[4]
IV. Structure-Activity Relationships (SAR) and Lead Optimization
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For indole scaffolds, SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties. Minor modifications to the substitution pattern on the indole ring can lead to dramatic changes in biological effect.[3]
A key area of investigation for indole derivatives is as tubulin polymerization inhibitors . These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a valuable class of anticancer drugs.[2] SAR studies have revealed critical insights:
N1-Substitution: Methylation at the N1 position can significantly enhance anticancer activity compared to the unsubstituted analogue.[3]
C3-Substitution: The nature of the substituent at the C3 position is critical. Large, aromatic groups are often favored for potent tubulin inhibition.
Benzene Ring Substitution: Substitution on the fused benzene ring, for example with heterocyclic rings, can modulate potency and selectivity. One study found that 6- and 7-heterocyclyl-1H-indole derivatives showed potent inhibition of tubulin polymerization.
The following table summarizes representative SAR data for indole derivatives as tubulin polymerization inhibitors, demonstrating the impact of structural modifications on anticancer activity.
V. Indole Scaffolds as Kinase Inhibitors: Targeting the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, including autoimmune disorders and cancers, making it an attractive target for therapeutic intervention. Small molecule JAK inhibitors (Jakinibs) have emerged as a successful class of drugs, and the indole scaffold has proven to be a valuable core for designing potent and selective inhibitors.
These inhibitors typically act by competing with ATP for the binding site in the kinase domain of JAKs. The indole core serves as a robust anchor, with substituents strategically placed to form key interactions with the hinge region and other pockets of the ATP-binding site, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
Diagram 3: Indole-Based Inhibition of the JAK-STAT Signaling Pathway
Caption: Mechanism of an indole-based JAK inhibitor disrupting cytokine signaling.
VI. Conclusion and Future Perspectives
The substituted indole scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its structural simplicity, coupled with its rich chemical reactivity and profound biological relevance, ensures its place as a privileged core in drug discovery. Classical synthetic methods, revitalized by modern technologies like microwave-assisted synthesis, alongside powerful transition-metal-catalyzed reactions, provide an expansive toolbox for generating novel indole derivatives.
The future of indole-based drug discovery will likely focus on several key areas:
Target Selectivity: As our understanding of disease biology deepens, the rational design of indole derivatives that selectively target specific protein isoforms or allosteric sites will be crucial for developing safer and more effective medicines.
Novel Modalities: Moving beyond simple inhibition, indole scaffolds will be incorporated into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), to achieve targeted protein degradation.
Green Chemistry: The continued development of sustainable and efficient synthetic methods will be paramount, reducing the environmental impact of drug manufacturing.
By integrating innovative synthetic strategies with a deep understanding of pharmacology and structure-activity relationships, the scientific community is well-positioned to continue unlocking the immense therapeutic potential of the indole scaffold to address unmet clinical needs.
References
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
Naim, M. J., Alam, O., Alam, M. J., Bano, F., Alam, P., & Shrivastava, N. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research, 7(2), 1-13.
Kumar, M. P., & Liu, R. S. (2006). Zn (OTf) 2-catalyzed cyclization of propargyl alcohols with anilines, phenols, and amides for synthesis of indoles, benzofurans, and oxazoles through different annulation mechanisms. The Journal of organic chemistry, 71(13), 4951-4955.
Singh, G., & D’Souza, D. M. (2014). Indole–a promising pharmacophore in recent antiviral drug discovery. RSC advances, 4(105), 60935-60968.
Mahmoud, E., Abdelhamid, D., Mohammed, A. F., Almarhoon, Z. M., Bräse, S., Youssif, B. G., ... & Abdel-Aziz, M. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Pharmaceuticals, 18(2), 275.
Singh, P., & Kaur, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
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BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
Singh, P., & Kaur, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
BenchChem. (2025). The Larock Indole Synthesis: A Powerful Tool for Substituted Indole Preparation.
The Science Snail. (2018). Organic synthesis of indomethacin. Retrieved from [Link]
Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
Naim, M. J., Alam, O., Alam, M. J., Bano, F., Alam, P., & Shrivastava, N. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research, 7(2), 1-13.
Singh, G., & D’Souza, D. M. (2014). Indole–a promising pharmacophore in recent antiviral drug discovery. RSC advances, 4(105), 60935-60968.
Singh, P., & Kaur, M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
Wen, L., Lin, Z., Chen, W., Wu, Y., & Lin, L. (2022).
Sreenatha, B., Kumar, K. A., & Sreedhar, B. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1-25.
O'Shea, J. J., & Plenge, R. (2012).
BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods.
BenchChem. (2025). The Larock Indole Synthesis: A Powerful Tool for Substituted Indole Preparation.
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4,6-Disubstituted Indoles: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Nucleus The indole scaffold, a bicyclic aromatic heterocycle, is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] This versatility stems from its planar, aromatic system and the hydrogen bonding capability of the N-H group, which allows it to mimic protein structures and interact with various enzymes and receptors.[1] Found in essential natural products like the amino acid tryptophan and neurotransmitter serotonin, the indole core is integral to numerous physiological processes.[1] Consequently, synthetic indole derivatives have been extensively explored and developed into therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2]
This guide focuses on a specific, yet increasingly important, class of these compounds: 4,6-disubstituted indoles. Functionalization at the C4 and C6 positions of the indole's benzene ring offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This fine-tuning is critical for optimizing pharmacokinetic profiles and achieving target specificity, thereby enhancing therapeutic efficacy while minimizing off-target effects. We will delve into the synthetic strategies for accessing these valuable building blocks, explore their diverse applications in drug discovery with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis.
Strategic Synthesis of 4,6-Disubstituted Indole Building Blocks
The controlled synthesis of 4,6-disubstituted indoles is paramount for their effective use in drug discovery campaigns. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Below, we discuss key methodologies that provide access to this important scaffold.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for constructing the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3][4] For the synthesis of 4,6-disubstituted indoles, a 3,5-disubstituted phenylhydrazine is the key starting material.
The causality behind the choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) lies in its role in protonating the hydrazone, which initiates a crucial[4][4]-sigmatropic rearrangement.[3][5] This rearrangement is the key bond-forming step that sets the stage for the subsequent cyclization and aromatization to the indole core. The reaction conditions can be tuned to accommodate a variety of functional groups, making it a versatile tool for generating libraries of analogues for screening.[6]
Protocol 1: General Procedure for Fischer Indole Synthesis of a 4,6-Disubstituted Indole
This protocol describes a representative synthesis of a 4,6-disubstituted indole starting from a 3,5-disubstituted phenylhydrazine and a ketone.
Step 1: Phenylhydrazone Formation.
To a solution of the selected 3,5-disubstituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add the chosen ketone (1.1 eq).
Add a catalytic amount of acetic acid.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the phenylhydrazone can be isolated by precipitation or extraction, or used directly in the next step.
Step 2: Cyclization.
Add the phenylhydrazone to a solution of a Lewis acid, such as zinc chloride (ZnCl₂) (2.0 eq), in a high-boiling solvent like toluene.
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours, monitoring by TLC.
After cooling to room temperature, quench the reaction by carefully adding water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 4,6-disubstituted indole.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for the regioselective functionalization of heterocyclic systems.[7] For the synthesis of 4,6-disubstituted indoles, starting from a dihalogenated indole scaffold (e.g., 4,6-dichloro- or 4,6-dibromoindole) is a particularly effective strategy. The differential reactivity of the halogen atoms can be exploited for sequential, site-selective functionalization.
For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group at one position, followed by a Sonogashira coupling to install an alkyne at the other.[8] The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. Phosphine ligands play a key role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Figure 1: A simplified workflow for the synthesis of 4,6-disubstituted indoles.
Directed C-H Functionalization
A more atom-economical approach to indole functionalization is the direct activation of C-H bonds.[9] However, the inherent reactivity of the indole nucleus favors functionalization at the C2 and C3 positions of the pyrrole ring. To achieve regioselectivity at the C4 or C6 positions, a directing group strategy is often employed.[10] A directing group, temporarily installed on the indole nitrogen, coordinates to a transition metal catalyst (commonly palladium or ruthenium) and positions it in proximity to the desired C-H bond for activation.[10][11] This strategy allows for the introduction of a wide range of functional groups with high regiocontrol.
Applications in Drug Discovery: Targeting Disease with Precision
The strategic placement of substituents at the C4 and C6 positions of the indole scaffold has led to the discovery of potent and selective inhibitors for a variety of therapeutic targets.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The azaindole scaffold, a bioisostere of indole, has been extensively used in the design of kinase inhibitors.[12] The nitrogen atom in the six-membered ring can form crucial hydrogen bonds within the ATP-binding site of the kinase.[13]
A notable example is a series of 5-azaindole derivatives investigated as inhibitors of cell division cycle 7 (Cdc7) kinase. An initial high-throughput screening identified an indole with a 6-chloro substituent as having good selectivity for Cdc7 over the related CDK2 kinase.[12] This highlights how a single substituent at the C6 position can significantly influence selectivity. Further optimization through Suzuki coupling at other positions of the azaindole core was explored to enhance potency.[12]
The 4,6-disubstituted indole scaffold is also a promising starting point for the development of novel antimicrobial and antiviral agents. For example, N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide (NITD-349) has been identified as a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), a key transporter in Mycobacterium tuberculosis.[16] The 4,6-difluoro substitution pattern is crucial for its potent anti-tubercular activity.[16]
In the realm of antiviral research, various indole derivatives have demonstrated activity against viruses like HIV.[2] Structure-activity relationship studies on bisindole compounds as HIV-1 fusion inhibitors revealed that the linkage position on the indole ring is critical for activity, with 6-6' linked bisindoles showing the most promise.[17]
Anticancer Agents
Beyond kinase inhibition, 4,6-disubstituted indoles have shown potential as anticancer agents through other mechanisms. For instance, dihydropyranoindoles have been synthesized and evaluated for their ability to enhance the anticancer effects of HDAC inhibitors in neuroblastoma and breast cancer cell lines.[18] The substitution pattern on the indole ring influences the cytotoxic activity of these compounds.
Conclusion and Future Perspectives
The 4,6-disubstituted indole core represents a highly versatile and valuable scaffold in modern drug discovery. Strategic synthetic methodologies, including the classic Fischer indole synthesis, modern palladium-catalyzed cross-coupling reactions, and innovative C-H functionalization techniques, provide medicinal chemists with the tools to generate diverse libraries of these compounds for biological screening. The ability to precisely modify the C4 and C6 positions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates against a range of therapeutic targets. As our understanding of the chemical biology of these scaffolds deepens, 4,6-disubstituted indoles will undoubtedly continue to be a rich source of novel therapeutics for the treatment of human diseases.
References
Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Available at: [Link]
Fischer indole synthesis. Wikipedia. Available at: [Link]
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. Available at: [Link]
Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Available at: [Link]
Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. MDPI. Available at: [Link]
Fischer Indole Synthesis. YouTube. Available at: [Link]
Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. PubMed. Available at: [Link]
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available at: [Link]
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. Available at: [Link]
Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. Available at: [Link]
(PDF) Fischer Indole Synthesis. ResearchGate. Available at: [Link]
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. Available at: [Link]
Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Publishing. Available at: [Link]
Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Wiley Online Library. Available at: [Link]
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health. Available at: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. Available at: [Link]
(PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. Available at: [Link]
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. Available at: [Link]
Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net. Available at: [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
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The Fischer indole synthesis. ACS Publications. Available at: [Link]
Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. ACS Publications. Available at: [Link]
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]
Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. Available at: [Link]
Regioselective synthesis of novel 2,3,4,4a-tetrahydro-1H-carbazoles and their cholinesterase inhibitory activities. RSC Publishing. Available at: [Link]
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. Available at: [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
6-chloro-4-methyl-1H-indole safety data sheet MSDS
Executive Summary This technical guide provides a comprehensive safety and operational framework for 6-chloro-4-methyl-1H-indole , a specialized heterocyclic building block used in the synthesis of bioactive small molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 6-chloro-4-methyl-1H-indole , a specialized heterocyclic building block used in the synthesis of bioactive small molecules (e.g., kinase inhibitors, antivirals).[1][2][3] Unlike standard MSDS documents, this guide integrates physicochemical behavior with practical handling protocols, ensuring researchers understand why specific safety measures are required, not just what they are.[1][2][3]
Part 1: Physicochemical Profile & Identification[2][3][4]
Understanding the molecular architecture of 6-chloro-4-methyl-1H-indole is the first step in predicting its reactivity and hazard potential.[1][2][3] The electron-rich indole ring, modified by a chlorine atom (electron-withdrawing) and a methyl group (weakly electron-donating), creates a specific stability profile that dictates storage conditions.[1][2][3]
Table 1: Compound Specifications
Property
Data
Technical Insight
Chemical Name
6-Chloro-4-methyl-1H-indole
Core scaffold for C3-functionalization.[1][2][3][4]
CAS Number
885520-84-3
Primary identifier for regulatory compliance.[1][2][3][4]
H335: May cause respiratory irritation.[1][2][3][5]
The "Why" Behind the Hazards
Dermal Irritation (H315): Indoles are lipophilic planar molecules.[1][2][3] They can intercalate into the lipid bilayer of the stratum corneum, causing disruption and irritation.[1][2][3] The chlorine substituent increases lipophilicity (logP), potentially enhancing skin permeation compared to unsubstituted indole.[1][2][3][4]
Respiratory Irritation (H335): As a fine solid, dust generation is the primary vector.[1][2][3] Inhalation allows the compound to contact mucous membranes, where local hydrolysis or interaction with transient receptor potential (TRP) channels can trigger inflammation.[1][2][3][4]
Oxidative Instability: Indoles are prone to oxidative polymerization (forming dark melanin-like oligomers) upon exposure to light and air.[1][2][3] These degradation products can possess different, often uncharacterized, toxicity profiles.[1][2][3]
Part 3: Hierarchy of Controls & Handling Protocol
This protocol uses a Self-Validating Workflow : if the compound changes color (darkens) or if a strong odor develops, the containment or storage measures have failed.[1][2][3]
A. Engineering Controls (Primary Barrier)[1][2][3]
Requirement: All open handling (weighing, transfer) must occur within a certified chemical fume hood .[1][2][3]
Airflow Check: Ensure face velocity is between 80–100 fpm.
Static Control: Use an anti-static gun or ionizer during weighing.[1][2][3] Halogenated indoles can be static-prone, leading to dispersal of fine dust.[1][2][3]
B. Personal Protective Equipment (PPE)
Gloves:Nitrile (minimum 5 mil thickness) .[1][2][3]
Rationale: Latex is permeable to many organic solvents used to dissolve this compound (DCM, DMSO).[1][2][3][4] Nitrile provides superior chemical resistance.[1][2][3] Double-gloving is recommended during solution preparation.[1][2][3]
Eye Protection: Chemical safety goggles (ANSI Z87.1).[1][2][3] Standard safety glasses are insufficient if fine dust generation is possible.[1][2][3]
Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.[1][2][3]
C. Storage & Stability Protocol
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2][3]
Mechanism:[2][3][4] Oxygen attacks the C2-C3 double bond of the indole, initiating radical polymerization.[1][2][3]
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.
Part 4: Emergency Response Logic
The following diagram outlines the decision logic for exposure incidents. This is designed for rapid mental processing during an emergency.[1][2][3]
Figure 1: Emergency Response Decision Matrix for 6-chloro-4-methyl-1H-indole exposure.
Part 5: Experimental Application (Synthesis Context)
Scenario: Using 6-chloro-4-methyl-1H-indole in a nucleophilic substitution (N-alkylation).
Safety-Critical Steps:
Solvent Selection: Dissolution in anhydrous DMF or DMSO.[1][2][3]
Risk:[2][3][4] These solvents are skin penetrants and can "carry" the toxic indole across the skin barrier.[1][2][3]
Control:Strict "No-Touch" technique . Any glove splash must be treated as a skin exposure risk—change gloves immediately.[1][2][3]
Base Addition (e.g., NaH):
Risk:[2][3][4] Evolution of Hydrogen gas (H₂).[1][2][3]
Control: Vent reaction vessel through an oil bubbler.[1][2][3] Ensure the indole is fully dissolved before adding base to prevent localized hotspots.[1][2][3][4]
Collect in Halogenated Organic Waste streams due to the chlorine substituent.[1][2][3]
References
PubChem. (2025).[1][2][3] Compound Summary: 6-Chloro-4-methyl-1H-indole (CAS 885520-84-3).[1][2][3][6][7][8] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3][4]
Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2][3] Retrieved from [Link][1][2][3][4]
Fischer indole synthesis protocol for 6-chloro-4-methylindole
This Application Note details the protocol for the regioselective synthesis of 6-chloro-4-methylindole , a specific scaffold often utilized in the development of CNS-active agents and antiviral therapeutics. Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the protocol for the regioselective synthesis of 6-chloro-4-methylindole , a specific scaffold often utilized in the development of CNS-active agents and antiviral therapeutics.
Executive Summary
The synthesis of 4,6-disubstituted indoles via the Fischer Indole protocol presents a regioselectivity challenge. Using a meta-substituted hydrazine typically yields a mixture of 4- and 6-isomers. However, for the specific target 6-chloro-4-methylindole , the electronic properties of the precursors can be leveraged to drive regioselectivity.
This protocol utilizes (3-chloro-5-methylphenyl)hydrazine as the starting material. Analysis of the electronic directing effects (see Retrosynthetic Logic) indicates that cyclization preferentially occurs ortho to the methyl group (the activating group), yielding the desired 6-chloro-4-methyl isomer as the major product, thereby minimizing the need for difficult chromatographic separations.
Part 1: Retrosynthetic Analysis & Regiocontrol
The core challenge is controlling the direction of the [3,3]-sigmatropic rearrangement.
Precursor Selection: The target requires a benzene ring substituted with a methyl group at C4 and a chlorine at C6. Mapping this back to the hydrazine precursor requires 3-chloro-5-methylphenylhydrazine .
Electronic Steering:
Path A (Cyclization ortho to Cl): The chlorine atom is electron-withdrawing (inductive), deactivating the adjacent ortho carbon (C2).
Path B (Cyclization ortho to Me): The methyl group is electron-donating, activating the adjacent ortho carbon (C6).
Outcome: The Fischer indolization, being an electrophilic process in the rearrangement step, favors the more electron-rich site. Therefore, cyclization occurs at C6 , placing the methyl group at the C4 position of the indole and the chlorine at the C6 position.
Figure 1: Regioselectivity logic flow. The electron-donating methyl group directs cyclization to the adjacent carbon, securing the C4-methyl substitution pattern.
Reaction: Heat the mixture to reflux for 2 hours. The suspension should clear as the hydrazone forms, followed by precipitation of the product upon cooling.
Workup: Cool to 0°C. Filter the precipitate (hydrazone). Wash with cold ethanol (2 x 20 mL) and diethyl ether.
Drying: Vacuum dry to constant weight.
Expected Yield: ~85-90%
Appearance: Off-white to pale yellow solid.
Phase 2: Fischer Cyclization (The Indole Core)
Objective: Effect the [3,3]-sigmatropic rearrangement to form the indole ring.
Catalyst Prep: Place Polyphosphoric Acid (PPA) (100 g) in a 250 mL three-neck flask fitted with a mechanical stirrer. Heat to 80°C to lower viscosity.
Addition: Add the dried Hydrazone (from Phase 1) in small portions over 20 minutes to the stirring PPA. Note: Reaction is exothermic; monitor temperature.
Cyclization: Increase temperature to 100-110°C . Maintain stirring for 3 hours.
Process Control: Reaction progress can be monitored by TLC (DCM/MeOH 9:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.
Quenching: Cool the mixture to ~60°C. Pour carefully onto Ice/Water (300 g) with vigorous stirring. The PPA will hydrolyze, and the crude indole-2-carboxylic acid will precipitate.
Isolation: Filter the grey/brown solid. Wash thoroughly with water to remove all acid.
Phase 3: Decarboxylation
Objective: Remove the C2-carboxylic acid to yield the final 6-chloro-4-methylindole.
Setup: In a 100 mL flask, combine the crude Indole-2-carboxylic acid (dried), Copper powder (0.5 g), and Quinoline (30 mL).
Reaction: Heat the mixture to 220-230°C (reflux of quinoline). Evolution of CO₂ gas will be observed. Maintain reflux until gas evolution ceases (approx. 2-3 hours).
Wash the filtrate with 2N HCl (3 x 50 mL) to remove Quinoline (critical step: Quinoline forms a water-soluble salt).
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue via flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20).
Target:6-Chloro-4-methylindole .
Isomer Separation: If the 4-chloro-6-methyl isomer is present (minor), it typically elutes slightly later due to different polarity of the N-H bond influenced by the adjacent chloro group.
Low Yield in Cyclization: Ensure PPA is fresh and anhydrous. Water inhibits the elimination of ammonia.
Incomplete Decarboxylation: Ensure temperature reaches >200°C. If quinoline is difficult to remove, use N-methylpyrrolidone (NMP) with microwave irradiation (200°C, 30 min).
Isomer Contamination: If >5% of the 4-chloro isomer is detected by NMR, recrystallize from Hexane/Toluene (10:1). The 6-chloro-4-methyl isomer is generally less soluble due to better packing (methyl at C4 fits into the "pocket" better than chlorine).
References
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link
Grandberg, I. I., & Sorokin, V. I. (1974). "New variations of the Fischer indole synthesis." Russian Chemical Reviews, 43(2), 115. Link
Campos, K. R., et al. (2004). "Development of a Practical Synthesis of a 4,6-Disubstituted Indole." Journal of Organic Chemistry, 69(11), 3620–3627. (Provides precedent for regiocontrol in meta-substituted hydrazines). Link
Preparation of 6-chloro-4-methyl-1H-indole-3-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth protocol for the synthesis of 6-chloro-4-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of intere...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of 6-chloro-4-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is designed to be robust and scalable, employing the classical Fischer indole synthesis as the key ring-forming step. This document offers full editorial control to the experienced researcher, explaining the rationale behind experimental choices rather than merely listing steps.
Introduction
Indole derivatives are a cornerstone of many pharmacologically active compounds. The specific substitution pattern of 6-chloro-4-methyl-1H-indole-3-carboxylic acid makes it a valuable scaffold for the development of novel therapeutic agents. This protocol details a reliable multi-step synthesis, commencing from the commercially available 4-chloro-2-methylaniline.
Overall Synthetic Scheme
The synthesis is proposed to proceed via a three-step sequence:
Diazotization and Japp-Klingemann Reaction: Formation of a key hydrazone intermediate from 4-chloro-2-methylaniline.
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to construct the indole ring system.
Ester Hydrolysis: Conversion of the resulting indole-3-carboxylate ester to the final carboxylic acid.
Caption: Overall synthetic workflow for the preparation of the target molecule.
Part 1: Synthesis of Ethyl 2-((4-chloro-2-methylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
The initial step involves the conversion of 4-chloro-2-methylaniline to its diazonium salt, which is then immediately reacted with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. This reaction efficiently produces the required hydrazone for the subsequent Fischer indole synthesis.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-chloro-2-methylaniline
141.59
10.0 g
0.0706
Concentrated HCl
36.46
25 mL
-
Sodium nitrite (NaNO₂)
69.00
5.3 g
0.0768
Ethyl 2-methylacetoacetate
144.17
11.2 g
0.0777
Sodium acetate
82.03
20 g
0.244
Ethanol
46.07
100 mL
-
Water
18.02
300 mL
-
Protocol
Diazotization:
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.0706 mol) of 4-chloro-2-methylaniline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of 5.3 g (0.0768 mol) of sodium nitrite in 20 mL of water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Japp-Klingemann Coupling:
In a separate 1 L beaker, dissolve 11.2 g (0.0777 mol) of ethyl 2-methylacetoacetate and 20 g of sodium acetate in 100 mL of ethanol and 200 mL of water.
Cool this solution to 0-5 °C in an ice bath.
Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with constant stirring.
A yellow to orange precipitate of the hydrazone should form.
Continue stirring the mixture for 2 hours, allowing it to slowly warm to room temperature.
Collect the solid product by vacuum filtration, wash it thoroughly with water, and air-dry. The crude product can be recrystallized from ethanol/water if necessary.
Part 2: Synthesis of Ethyl 6-chloro-4-methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and reliable method for forming the indole ring from a phenylhydrazone and a ketone or aldehyde under acidic conditions.[1][2] In this step, the hydrazone prepared previously is cyclized using an acid catalyst.
In a 250 mL round-bottom flask, add 100 g of polyphosphoric acid and heat it to 80-90 °C in an oil bath with stirring.
Carefully add 10.0 g of the dried ethyl 2-((4-chloro-2-methylphenyl)hydrazono)propanoate in portions to the hot PPA. An exothermic reaction may be observed.
After the addition is complete, continue heating and stirring the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
Pour the hot reaction mixture slowly and carefully onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.
A solid precipitate should form.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Collect the solid product by vacuum filtration, wash it thoroughly with water, and air-dry.
Purification:
The crude product can be purified by recrystallization from ethanol to yield ethyl 6-chloro-4-methyl-1H-indole-3-carboxylate as a crystalline solid.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Part 3: Synthesis of 6-chloro-4-methyl-1H-indole-3-carboxylic acid (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification with a strong base followed by acidification.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 6-chloro-4-methyl-1H-indole-3-carboxylate
(as prepared above)
5.0 g
(approx. 0.0197)
Sodium hydroxide (NaOH)
40.00
4.0 g
0.10
Ethanol
46.07
50 mL
-
Water
18.02
50 mL
-
Concentrated HCl
36.46
As needed
-
Protocol
Saponification:
In a 250 mL round-bottom flask, suspend 5.0 g of ethyl 6-chloro-4-methyl-1H-indole-3-carboxylate in a mixture of 50 mL of ethanol and 50 mL of water.
Add 4.0 g of sodium hydroxide pellets and heat the mixture to reflux with stirring.
Continue refluxing for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Acidification and Isolation:
Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.
A precipitate of the carboxylic acid will form.
Collect the solid product by vacuum filtration, wash it with cold water until the washings are neutral, and then dry it in a vacuum oven at 60 °C.
Safety and Handling
All procedures should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
4-chloro-2-methylaniline is toxic and a suspected carcinogen. Handle with extreme care.
Concentrated acids and bases are corrosive. Handle with appropriate care.
Polyphosphoric acid is corrosive and reacts exothermically with water.
Characterization
The final product should be characterized by standard analytical techniques such as:
Melting Point: To determine the purity of the compound.
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry: To determine the molecular weight.
Infrared Spectroscopy: To identify functional groups.
References
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
van Order, R. B.; Lindwall, H. G. Indole. Chem. Rev.1942, 30, 69–96.
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41–396.
Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
Application Note: Regioselective C3-Acylation of 6-Chloro-4-Methylindole
This Application Note is designed for medicinal chemists and process development scientists targeting the C3-functionalization of 6-chloro-4-methylindole . This specific scaffold presents a unique "push-pull" challenge:...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the C3-functionalization of 6-chloro-4-methylindole . This specific scaffold presents a unique "push-pull" challenge: the C4-methyl group introduces steric strain proximal to the reaction center, while the C6-chloro substituent electronically deactivates the ring.
The following protocols prioritize regioselectivity (C3 vs. N1/C2) and yield optimization.
Executive Summary & Mechanistic Rationale
The C3 position of the indole ring is inherently the most nucleophilic site due to the contribution of the nitrogen lone pair to the aromatic sextet, which creates high electron density at C3. However, for 6-chloro-4-methylindole , two critical factors alter the standard reactivity profile:
Steric Hindrance (C4-Methyl): The methyl group at the 4-position projects into the peri-space of C3. This increases the activation energy for the formation of the tetrahedral intermediate (sigma complex) during electrophilic aromatic substitution (EAS).
Electronic Deactivation (C6-Chloro): The chlorine atom exerts an inductive withdrawing effect (-I), reducing the overall nucleophilicity of the pyrrole ring compared to unsubstituted indole.
Implication for Protocol Design:
Standard mild conditions often fail or stall. Successful acylation requires harder electrophiles (e.g., acylium ions generated by strong Lewis acids) or Vilsmeier-Haack conditions , which proceed via a highly reactive chloroiminium intermediate.
Mechanistic Pathway (Friedel-Crafts)
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2][3] The Lewis Acid (LA) abstracts a chloride from the acyl chloride, generating a discrete acylium ion (
).
Figure 1: Mechanistic flow of C3-Acylation via Friedel-Crafts pathway.
Best for: Introducing ketone moieties (Acetyl, Benzoyl).
Materials
Substrate: 6-Chloro-4-methylindole (1.0 equiv)
Electrophile: Acetyl Chloride (1.2 equiv) or Acetic Anhydride (1.2 equiv)
Catalyst: Aluminum Chloride (
), anhydrous (1.5 – 2.0 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous) or Nitromethane (for solubility)
Step-by-Step Procedure
Apparatus Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive
atmosphere.
Catalyst Suspension: Add anhydrous
(2.0 equiv) to the RBF. Add dry DCM (0.2 M concentration relative to indole). Cool the suspension to 0 °C in an ice bath.
Note: If
solubility is poor, Nitromethane can be used, but DCM is preferred for easier workup.
Electrophile Formation: Dropwise add Acetyl Chloride (1.2 equiv) to the
suspension. Stir for 15 minutes at 0 °C. The mixture should become a clear or slightly yellow solution as the acylium complex forms.
Substrate Addition: Dissolve 6-chloro-4-methylindole (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature at 0 °C.
Critical: Slow addition prevents localized overheating and polymerization (tars).
Reaction Phase:
Allow the mixture to warm to Room Temperature (20–25 °C).
Stir for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 7:3).
Optimization: If starting material remains after 4 hours (due to C6-Cl deactivation), heat to reflux (40 °C) for 1 hour.
Quenching (The "Inverse Quench"):
Prepare a beaker with ice-water containing 1M HCl.
Slowly pour the reaction mixture into the acidic ice water with vigorous stirring. This prevents the formation of insoluble aluminum emulsions.
Workup:
Separate the organic layer.[1][4] Extract the aqueous layer 2x with DCM.
Wash combined organics with sat.
(to remove acid traces) and Brine.
Dry over
, filter, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel; Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Vilsmeier-Haack Formylation
Best for: Introducing an aldehyde (-CHO) group at C3.
This method is often cleaner than Friedel-Crafts for this specific substrate because the Vilsmeier reagent is small enough to minimize steric clashes with the C4-methyl group.
Materials
Substrate: 6-Chloro-4-methylindole (1.0 equiv)
Reagent: Phosphoryl Chloride (
) (1.2 equiv)
Solvent/Reagent: N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent and reagent)
Step-by-Step Procedure
Reagent Preparation: In a dry flask under
, cool anhydrous DMF (5.0 equiv) to 0 °C .
Activation: Add
(1.2 equiv) dropwise. Stir for 15–20 minutes at 0 °C. A white precipitate or viscous yellow oil (the chloroiminium salt) will form.
Substrate Addition: Dissolve 6-chloro-4-methylindole in a minimal amount of DMF. Add dropwise to the Vilsmeier reagent at 0 °C.
Heat to 35–40 °C for 1–2 hours. The slight heat helps overcome the electronic deactivation from the chlorine.
Hydrolysis (Critical Step):
Cool the mixture to 0 °C.
Add crushed ice followed by 2M NaOH (aq) or sat. Sodium Acetate solution until pH ~9–10. Basic hydrolysis is required to liberate the aldehyde from the iminium intermediate.
Heat the basic mixture at 80 °C for 15 minutes to ensure complete hydrolysis.
Isolation: The product usually precipitates upon cooling. Filter the solid.[4][5] If no precipitate, extract with EtOAc.
Quantitative Comparison & Troubleshooting
Condition Optimization Table
Variable
Condition A (Mild)
Condition B (Aggressive)
Recommendation for 6-Cl-4-Me-Indole
Catalyst
or
or
Use . Weaker Lewis acids may not overcome C6-Cl deactivation.
Solvent
Ether / THF
DCM / Nitromethane
DCM . Nitromethane if solubility is an issue. Avoid ethers (complex with AlCl3).
Temp
0 °C
Reflux
Start 0 °C , warm to RT . Reflux only if conversion <50% at 2h.
Stoichiometry
1:1
1:2 (Substrate:LA)
1:2 . Excess LA coordinates to the indole nitrogen, protecting it but requiring more equivalents.
Troubleshooting Guide
Observation
Root Cause
Solution
N-Acylation (N1 product)
Indole anion formation or "soft" conditions.
Ensure strictly anhydrous conditions.[6] Use a "hard" Lewis acid () which favors C-acylation.
No Reaction
Deactivation by C6-Cl.
Increase temperature to 40 °C (DCM reflux). Switch to Vilsmeier-Haack (more reactive electrophile).
Black Tar / Polymer
Acid concentration too high or temp too high.
Add substrate slowly at 0 °C. Dilute reaction (0.1 M).
Low Yield
Incomplete hydrolysis (Vilsmeier).
Ensure the basic hydrolysis step (NaOH/Heat) is performed vigorously.
References
Friedel-Crafts Acylation Mechanisms & Catalysts
BenchChem Application Notes: "Friedel-Crafts Acylation of Indoles."[7]
Application Note: Synthesis of Quinuclidine Derivatives using 6-Chloro-4-Methylindole
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of (S)-N-(quinuclidin-3-yl)-6-chloro-4-methyl-1H-indole-3-carboxamide and related glyoxylami...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized synthesis of (S)-N-(quinuclidin-3-yl)-6-chloro-4-methyl-1H-indole-3-carboxamide and related glyoxylamide derivatives.
These scaffolds are critical pharmacophores in the development of 5-HT3 receptor antagonists (antiemetics) and 5-HT4 agonists (prokinetics), where the indole-quinuclidine connectivity mimics the serotonin structure with enhanced metabolic stability and receptor selectivity.
Part 1: Strategic Rationale & Retrosynthesis
The combination of 6-chloro-4-methylindole with 3-aminoquinuclidine presents unique synthetic challenges and pharmacological opportunities:
4-Methyl Steric Hindrance: The methyl group at the C4 position exerts significant peri-strain on the C3 position. Standard electrophilic aromatic substitutions (SEAr) at C3 are slower compared to unsubstituted indoles.[1]
6-Chloro Electronic Effect: The electron-withdrawing chlorine atom at C6 deactivates the ring, further reducing nucleophilicity at C3.
Chirality: The biological activity of quinuclidine derivatives is highly stereodependent.[1] The (S)-enantiomer of the quinuclidine ring typically confers higher affinity for 5-HT3 receptors.
Retrosynthetic Analysis
The most robust route to these derivatives is via the Glyoxylamide Linkage (Route A), which can be optionally reduced to the ethyl-linked amine or oxidatively decarbonylated to the simple amide.
Phase 1: Formation of Indolyl-3-glyoxylyl Chloride
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
Dissolution: Charge the flask with 6-chloro-4-methylindole (10 mmol) and anhydrous Et2O (50 mL). Cool the solution to 0°C using an ice/salt bath.
Expert Insight: The 4-methyl group creates steric bulk. Unlike standard indoles, this substrate may not precipitate the intermediate immediately.[1]
Activation: Add oxalyl chloride (12 mmol, 1.05 mL) dropwise over 15 minutes. Maintain internal temperature < 5°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Observation: A bright yellow/orange precipitate (the acid chloride) should form.[1] If no precipitate forms due to the 4-Me solubility effect, proceed to evaporation (see Troubleshooting).
Isolation: Filter the solid under nitrogen or decant the supernatant.[1] Wash the solid with cold anhydrous Et2O (2 x 10 mL) to remove unreacted oxalyl chloride.[1] Do not expose to moisture.
Phase 2: Coupling with Quinuclidine
Preparation of Amine: In a separate flask, suspend (S)-3-aminoquinuclidine dihydrochloride (11 mmol) in anhydrous THF (40 mL). Add Et3N (44 mmol) and stir for 30 minutes to liberate the free base.
Coupling: Slurry the isolated acid chloride (from Phase 1) in anhydrous THF (20 mL) and cool to 0°C .
Addition: Cannulate the quinuclidine free base solution into the acid chloride slurry dropwise over 20 minutes.
Completion: Stir at RT for 12 hours. Monitor by TLC (10% MeOH in DCM with 1% NH4OH).
Workup:
Quench with saturated NaHCO3 (50 mL).
Extract with EtOAc (3 x 50 mL).
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][4]
Purification: Recrystallize from Ethanol/EtOAc or purify via flash chromatography (DCM:MeOH:NH3 90:10:1).
Protocol B: Reduction to the Ethyl Linker (Optional)
To synthesize the reduced analog (similar to specific 5-HT3 antagonists):
Dissolve the Glyoxylamide product (from Protocol A) in THF.
Add LiAlH4 (3.0 equiv) carefully at 0°C.
Reflux for 4 hours.
Fieser workup (Water, 15% NaOH, Water) to isolate the amine.[1]
Part 4: Data Analysis & Validation
Expected Analytical Characteristics
The 4-methyl group significantly alters the NMR fingerprint compared to standard indole derivatives.
Spectroscopic Feature
Expected Signal
Interpretation
1H NMR (Indole C2-H)
δ 8.1 – 8.3 ppm (d)
Deshielded by the adjacent carbonyl.
1H NMR (4-Me)
δ 2.6 – 2.8 ppm (s)
Distinct singlet; slightly downfield due to peri-effect.
Issue: Low yield in Step 1 (Acid Chloride formation).
Cause: The 6-Cl and 4-Me groups deactivate the ring.
Solution: Reflux in Et2O for 2 hours instead of stirring at RT. If solubility is poor, switch solvent to DCM (Dichloromethane), but be aware that the intermediate may not precipitate, requiring direct use of the solution after removing excess oxalyl chloride in vacuo.[1]
Solution: Quinuclidine salts are hygroscopic.[1] Convert to the Hydrochloride salt by bubbling HCl gas into an ethereal solution of the product. The HCl salt is typically a stable, white solid.[1]
Part 5: References
General Synthesis of Indole-3-Glyoxylamides:
Source: The reaction of indoles with oxalyl chloride (Speeter-Anthony procedure) is the foundational method for this class of compounds.
Reference: Speeter, M. E., & Anthony, W. C. (1954).[1] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society. [1]
Quinuclidine Coupling in 5-HT3 Antagonists:
Source: Detailed protocols for coupling 3-aminoquinuclidine to heteroaromatic acids.
Reference: Kato, M., et al. (1995).[1][7] Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives as 5-HT3 receptor antagonists. Chemical & Pharmaceutical Bulletin.
Synthesis of 6-Chloro-4-Methylindole Derivatives:
Source: Procedures involving the specific 6-chloro-4-methyl substitution pattern in benzoxazine/indole analogs.
Reference: Cappelli, A., et al. (1998).[1] Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives. Journal of Medicinal Chemistry.
Chiral Resolution of 3-Aminoquinuclidine:
Source: Importance of the (S)-enantiomer for high-affinity binding.
Reference: The University of Liverpool Repository. (2008).[1] The Synthesis of Functionalised Quinuclidines.
Application Note: 6-Chloro-4-Methylindole as a Scaffold for CNS Drug Development
Executive Summary: The "Privileged" Indole in CNS Design The indole heterocycle is arguably the most "privileged" scaffold in CNS drug discovery, serving as the core pharmacophore for endogenous neurotransmitters (seroto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Indole in CNS Design
The indole heterocycle is arguably the most "privileged" scaffold in CNS drug discovery, serving as the core pharmacophore for endogenous neurotransmitters (serotonin, melatonin) and a vast array of therapeutics (e.g., Sumatriptan, Vilazodone). However, the "plain" indole core suffers from rapid metabolic liability and promiscuous binding across receptor subtypes.
This guide focuses on the 6-chloro-4-methylindole scaffold, a rationally designed core that addresses two critical failures in CNS lead optimization:
Metabolic Stability (The 6-Chloro Effect): The C6 position is a primary site for CYP450-mediated hydroxylation (specifically CYP2D6 and CYP3A4). Chlorination at this position blocks this metabolic soft spot, significantly extending half-life (
) without abolishing receptor affinity.
Isoform Selectivity (The 4-Methyl Effect): The C4 position points into a distinct hydrophobic pocket in many GPCRs (e.g., 5-HT
vs. 5-HT). The introduction of a methyl group here provides a steric handle to tune selectivity, often reducing off-target effects associated with the unsubstituted core.
Physicochemical Profile & CNS Suitability
Before synthesis, the scaffold must be validated against CNS multiparameter optimization (MPO) criteria. The 6-chloro-4-methylindole core exhibits properties highly favorable for Blood-Brain Barrier (BBB) penetration.
Table 1: Calculated Physicochemical Properties of the Scaffold
Property
Value
CNS Preferred Range
Implication
Molecular Weight (MW)
165.62 Da
< 360 Da
Leaves ample mass budget for side-chain functionalization (e.g., piperazines, amines).
cLogP
~3.1
2.0 – 5.0
Ideal lipophilicity for passive diffusion across the BBB.
TPSA
15.79 Ų
< 90 Ų
Low polar surface area facilitates high BBB permeability ().
H-Bond Donors (HBD)
1 (NH)
< 3
Essential for anchoring to Aspartate residues in aminergic GPCRs.
pKa (Indole NH)
~16
> 14
Remains neutral at physiological pH, aiding membrane transit.
Protocol A: C3-Functionalization (Synthesis of CNS-Active Tryptamines)
Objective: To convert the 6-chloro-4-methylindole scaffold into a functionalized tryptamine derivative (a universal pharmacophore for 5-HT/Dopamine receptors).
Mechanism: The electron-rich C3 position is susceptible to electrophilic aromatic substitution. We utilize a Vilsmeier-Haack formylation followed by a Henry Reaction (Nitroaldol) and Reduction to access the tryptamine.
Workflow Diagram (DOT)
Caption: Three-step synthetic pathway transforming the scaffold into a bioactive tryptamine core.
. Add water ( mL), 15% NaOH ( mL), then water ( mL) sequentially.
Filter salts, dry organic layer (
), and concentrate.
Purification: Flash chromatography (
).
Protocol B: PAMPA-BBB Permeability Assay
Objective: To experimentally validate the CNS penetration of the synthesized derivatives using a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the Blood-Brain Barrier.
Principle: Passive diffusion is measured through an artificial lipid membrane (porcine brain lipid extract) separating a donor and acceptor compartment.
Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of the PBL/dodecane solution. Allow to impregnate for 5 minutes.
Donor Solution: Prepare 10 mM stock of the test compound (6-chloro-4-methyltryptamine) in DMSO. Dilute to 50 µM in PBS (Final DMSO < 0.5%). Add 200 µL to donor wells.
Acceptor Solution: Add 300 µL of PBS to the acceptor plate wells.
Sandwich Assembly: Place the donor plate on top of the acceptor plate (ensure contact).
Incubation: Incubate at
for 18 hours in a humidity-saturated chamber (to prevent evaporation).
Analysis:
Separate plates.
Quantify compound concentration in both Donor (
) and Acceptor () wells using UV-Vis spectroscopy or LC-MS/MS.
Calculation:
Calculate the effective permeability (
) using the formula:
Validation: Compounds with
are classified as CNS+ (High BBB permeation).
CNS Drug Discovery Logic Flow
The following decision tree illustrates how to utilize this scaffold in a hit-to-lead campaign.
Caption: Decision logic for selecting the 6-chloro-4-methylindole scaffold during lead optimization.
References
Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews.[3][4] Link
Zhang, M. Q., & Wilkinson, B. (2007). Drug discovery beyond the rule-of-five. Current Opinion in Biotechnology. Link (Context: Indole physicochemical properties).
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.[4] Link
Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT(5), 5-HT(6), and 5-HT(7). Journal of Medicinal Chemistry. Link (Context: Indole SAR in 5-HT receptors).
Bartoli, G., et al. (1989).[2][5] Reaction of nitroarenes with Grignard reagents: a general method for the preparation of indoles.[6] Tetrahedron Letters.[2][3] Link (Context: Synthesis of substituted indoles).
Technical Support Center: Stability & Storage of 6-Chloro-4-Methyl-1H-Indole
Executive Summary & Quick Status Dashboard Compound: 6-Chloro-4-methyl-1H-indole CAS: 71501-26-3 Primary Hazard: Autoxidation at the C3-position leading to polymerization and purity loss. This guide addresses the inheren...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Quick Status Dashboard
Compound: 6-Chloro-4-methyl-1H-indole
CAS: 71501-26-3
Primary Hazard: Autoxidation at the C3-position leading to polymerization and purity loss.
This guide addresses the inherent instability of electron-rich indole derivatives. While the 6-chloro substituent provides some electronic deactivation, the 4-methyl group significantly increases electron density at the reactive C3 position, making this compound susceptible to oxidative degradation upon exposure to air and light.
Storage Status Indicators
Indicator
Status
Action Required
White / Off-White Powder
🟢 Optimal
Maintain current conditions (-20°C, Dark, Inert Gas).
Pale Pink / Beige Tint
🟡 Warning
Surface oxidation initiated. Purge headspace with Argon immediately.
Red / Brown / Black
🔴 Critical
Significant degradation (Indoxyl/Dimer formation). Do not use. Recrystallization required.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: "My compound turned pink/red inside the vial. Is it still usable?"
A: The pink or red coloration is a hallmark of indoxyl radical formation and subsequent dimerization (similar to indigo dye formation).
Diagnosis: This indicates that the container seal was compromised or the compound was exposed to light/air for too long.
Usability: If the color is faint (pale pink), the bulk purity is likely >95%, and it may be usable for crude reactions. If the color is deep red or brown, the impurity levels (dimers/isatins) will interfere with sensitive catalytic cycles or biological assays.
Recommendation: Check purity via HPLC or TLC. If <98%, perform the Recovery Protocol (Section 4).
Q2: "Why does this specific indole oxidize so easily compared to others?"
A: The stability of indoles is dictated by the electron density at the C3 carbon.
Mechanism: The 4-methyl group is an electron-donating group (EDG) that pushes electron density into the ring system, specifically activating the C3 position. Although the 6-chloro group is withdrawing, the activation from the methyl group (and the nitrogen lone pair) dominates, lowering the oxidation potential.
Result: The compound readily undergoes radical autoxidation in the presence of atmospheric oxygen and light, forming hydroperoxides that decompose into colored impurities.
Q3: "I store it at 4°C. Is that cold enough?"
A: For short-term (weeks), 4°C is acceptable. For long-term storage (>1 month) , it is insufficient .
Reasoning: Autoxidation is a kinetic process. While 4°C slows it down, it does not stop it. At -20°C, the reaction rate is kinetically trapped. Furthermore, standard refrigerators often have high humidity; moisture can accelerate degradation.
Protocol: Store at -20°C in a desiccator or sealed bag to prevent moisture condensation upon thawing.
Technical Deep Dive: The Oxidation Pathway
Understanding the enemy is the first step to defeating it. The degradation of 6-chloro-4-methyl-1H-indole follows a radical-mediated pathway, often initiated by light (photosensitization).
Mechanism of Failure
Initiation: Light or trace metals generate a radical at the C3 position.
Propagation: The C3-radical reacts with triplet oxygen (
) to form a peroxy radical.
Termination/Degradation: This collapses into a 3-hydroperoxyindolenine, which eventually cleaves to form 6-chloro-4-methyl-isatin or couples to form indigo-like dimers (responsible for the red color).
Figure 1: The autoxidation cascade of electron-rich indoles. Note that the colored impurities (Dimers) appear at the very end of the chain, meaning visible color change implies the reaction is well-underway.
Standard Operating Procedures (SOPs)
SOP 1: Optimal Storage Protocol
To be used for all fresh batches.
Container: Transfer compound to an Amber Glass Vial with a Teflon-lined screw cap. Never use clear glass.
Atmosphere: Flush the headspace with Argon (Ar) or Nitrogen (
) for 30 seconds before sealing. Argon is preferred as it is heavier than air and forms a better "blanket."
Secondary Containment: Place the vial inside a heat-sealed Mylar bag with a small packet of silica gel desiccant.
Temperature: Store at -20°C .
Thawing: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
SOP 2: Recovery (Recrystallization)
To be used if the compound is pink/red (Purity <95%).
Technical Support Center: N-Alkylation of 6-chloro-4-methyl-1H-indole
Welcome to the technical support guide for the N-alkylation of 6-chloro-4-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this spec...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the N-alkylation of 6-chloro-4-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate or structurally similar electron-deficient indoles. The presence of an electron-withdrawing chloro group decreases the nucleophilicity of the indole nitrogen, which can make this seemingly straightforward transformation challenging.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve successful, high-yielding reactions.
Section 1: Troubleshooting Guide
Low yields, the recovery of starting material, and the formation of side products are common hurdles. This section is structured to help you quickly diagnose and solve problems encountered during your experiment.
Problem
Potential Cause(s)
Recommended Solution(s)
1. Low or No Conversion (Starting Material Recovered)
A. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the N-H of the electron-deficient indole. The pKa of the indole N-H is elevated due to the electron-withdrawing chloro group.
• Switch to a stronger base. Sodium hydride (NaH) is a classic and effective choice for complete and irreversible deprotonation.[3][4] • Ensure anhydrous conditions. Strong bases like NaH react violently with water. Dry your solvent and glassware thoroughly. Use fresh, high-quality anhydrous solvent. • Increase base equivalents. Use 1.1-1.2 equivalents of the base to ensure full deprotonation.
B. Inactive Alkylating Agent: The alkyl halide (or other agent) may have degraded due to improper storage or age.
• Use a fresh bottle of the alkylating agent. • Consider reactivity. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a bromide or chloride, you may need more forcing conditions (higher temperature, longer reaction time). • Verify by NMR or GC-MS if purity is in doubt.
C. Low Reaction Temperature: The activation energy for the SN2 reaction is not being met, leading to a sluggish reaction.
• Gently heat the reaction. After the deprotonation step, warming the reaction to 40-60 °C can significantly increase the rate.[5] Monitor by TLC to avoid side product formation at excessive temperatures.
2. Multiple Spots on TLC; Low Yield of Desired Product
A. Competing C3-Alkylation: The indole C3 position is inherently nucleophilic and can compete with the nitrogen for the alkylating agent, especially if deprotonation is incomplete or reversible.[2][3]
• Ensure complete N-deprotonation. Use a strong, irreversible base like NaH in a suitable solvent like DMF or THF.[3] This generates the indolide anion, which is kinetically favored to react at the nitrogen. • Solvent Choice: Polar aprotic solvents like DMF and DMSO can better solvate the counter-ion and favor N-alkylation over C-alkylation.[3] • Temperature Control: Higher temperatures can sometimes favor N-alkylation, which is often the thermodynamically more stable product.[3]
B. Dialkylation/Over-alkylation: If the alkylating agent contains multiple leaving groups, or if a side product can be further alkylated.
• Use stoichiometric amounts of the alkylating agent (1.0-1.1 equivalents). Add the agent slowly to the reaction mixture.
C. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., strong base, high temperature).
• Use a milder base if possible. Bases like K2CO3 or Cs2CO3 are less harsh, although they may require higher temperatures or longer reaction times.[6] • Run the reaction at the lowest effective temperature. Start at 0 °C for deprotonation and slowly warm as needed, monitoring by TLC.
3. Reaction Stalls or is Sluggish
A. Poor Solubility: The indole sodium salt may precipitate from the solution, especially in less polar solvents like THF, effectively halting the reaction.[3]
• Switch to a more polar solvent. N,N-Dimethylformamide (DMF) is excellent for keeping the indolide salt in solution.[3] • Increase the reaction temperature to improve solubility.
B. Insufficient Reaction Time: The reaction may simply be slow due to the reduced nucleophilicity of the substrate.
• Monitor the reaction over a longer period. Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[7][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base for N-alkylating 6-chloro-4-methyl-1H-indole?
A1: The choice of base is critical. For an electron-deficient indole like this, a strong, non-nucleophilic base is generally preferred to ensure complete and irreversible deprotonation of the N-H proton.
Sodium Hydride (NaH): This is the most common and highly recommended base.[3][4] It forms the sodium indolide salt and hydrogen gas, driving the deprotonation to completion. It requires strictly anhydrous conditions.
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are milder, safer alternatives.[6] They are often used in polar aprotic solvents like DMF or acetonitrile. However, they may require higher temperatures and longer reaction times due to the equilibrium nature of the deprotonation.
Potassium tert-butoxide (KOtBu): Another strong base option, but its bulkiness can sometimes be a factor.
Q2: Which solvent should I use?
A2: Polar aprotic solvents are ideal for this reaction.
N,N-Dimethylformamide (DMF): Often the best choice. It has a high dielectric constant, which helps to dissolve the intermediate indolide salt and stabilize the transition state of the SN2 reaction.[1][3]
Tetrahydrofuran (THF): Also a very common choice.[3] It is less polar than DMF, and the sodium salt of the indole may have limited solubility, which can sometimes slow the reaction.[3]
Dimethyl Sulfoxide (DMSO): Similar to DMF, it is highly polar and effective but can be more difficult to remove during workup due to its high boiling point.
Q3: My reaction is giving a mixture of N- and C3-alkylated products. How can I improve N-selectivity?
A3: This is a classic regioselectivity problem in indole chemistry.[2][9] The C3 position is electron-rich and nucleophilic. To favor N-alkylation:
Ensure Complete Deprotonation: Use a strong base like NaH. When the nitrogen is fully deprotonated to form the indolide anion, the kinetic site of attack for most alkyl halides is the nitrogen atom. Incomplete deprotonation leaves neutral indole, which preferentially reacts at C3.[3]
Use Polar Aprotic Solvents: Solvents like DMF or DMSO favor N-alkylation. They effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive indolide anion where the nitrogen is the most accessible and reactive site.[3]
Consider Temperature: In some systems, higher temperatures can favor the formation of the thermodynamically more stable N-alkylated product.[3]
Q4: How should I monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most effective method.[7][8]
Spotting: Use a three-lane system on your TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[10] This helps to unambiguously identify the starting material spot even if the Rf values are close.
Eluent: A mixture of hexanes and ethyl acetate is a good starting point. Adjust the polarity to get good separation (typically aiming for an Rf of ~0.3-0.5 for the product).
Visualization: Use a UV lamp (254 nm) to visualize the spots.[7] Indoles are strongly UV-active. You can also use staining agents like potassium permanganate or vanillin for further confirmation.[11]
Section 3: Diagrams and Workflows
General Mechanism of N-Alkylation
The reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.
Caption: The two-step mechanism for indole N-alkylation.
Experimental Workflow
A typical experimental procedure follows these key stages.
Caption: Standard workflow for N-alkylation experiments.
Section 4: Experimental Protocols
Protocol 1: Standard N-Alkylation using Sodium Hydride in DMF
This protocol is robust and generally provides high yields for the N-alkylation of electron-deficient indoles.
Materials:
6-chloro-4-methyl-1H-indole
Sodium hydride (NaH), 60% dispersion in mineral oil
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 6-chloro-4-methyl-1H-indole (1.0 eq).
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole). Stir until the indole is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. Cessation of gas evolution indicates the completion of deprotonation.
Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Workup: Once the starting material is consumed (as per TLC), cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
References
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. Available at: [Link]
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH). Available at: [Link]
Process for n-alkylation of indoles. Google Patents.
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH). Available at: [Link]
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
N-alkylation of indole derivatives. Google Patents.
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. National Institutes of Health (NIH). Available at: [Link]
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. National Institutes of Health (NIH). Available at: [Link]
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Publications. Available at: [Link]
How To: Monitor by TLC. University of Rochester. Available at: [Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Thieme. Available at: [Link]
Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). Available at: [Link]
1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. National Institutes of Health (NIH). Available at: [Link]
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health (NIH). Available at: [Link]
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. Available at: [Link]
Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. ACS Publications. Available at: [Link]
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. Available at: [Link]
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv. Available at: [Link]
Technical Support Center: 6-Chloro-4-Methylindole Solubility Guide
The following technical guide addresses the solubility and handling of 6-chloro-4-methylindole in aqueous buffers. This content is structured as a Tier-3 Technical Support resource, designed for researchers encountering...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility and handling of 6-chloro-4-methylindole in aqueous buffers. This content is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability issues during biological assays.
Executive Summary
6-Chloro-4-methylindole is a lipophilic indole derivative often used as a scaffold in medicinal chemistry.[1][2] Users frequently report "crash-out" precipitation upon dilution into aqueous media (PBS, TBS, culture media).[1][2] This behavior is driven by its physicochemical properties: the combination of the chlorine atom (C6) and the methyl group (C4) significantly increases the partition coefficient (LogP) compared to the parent indole, rendering it poorly soluble in polar solvents.
This guide provides a root-cause analysis and validated protocols to maintain solubility in biological assays.
Part 1: Physicochemical Profile & Solubility Data[1][2]
Understanding the molecule's hydrophobicity is the first step to solving precipitation issues.[1][2] The estimated properties below highlight why standard aqueous buffers fail without additives.
Good, but evaporates faster than DMSO (concentration drift).[1][2]
pKa (NH group)
> 16
pH adjustment (NaOH/HCl) will not improve solubility.[1][2]
Technical Note: Unlike carboxylic acids or amines, the indole nitrogen is not basic and is extremely weakly acidic.[1][2] Adjusting buffer pH to 4.0 or 10.0 will not ionize the molecule to improve solubility and may instead degrade your biological target.[1][2]
Q: My DMSO stock solution turned yellow/brown after a week. Is it still good?A: Indoles are electron-rich and susceptible to oxidation, particularly at the C3 position, when exposed to light and air.
Diagnosis: Color change indicates formation of oxidative impurities (e.g., indoxyls or dimers).[1][2]
Solution: Prepare stocks in anhydrous DMSO . Store in amber glass vials (or foil-wrapped) at -20°C. Purge the headspace with nitrogen or argon if storing for >1 month.
Q: Can I freeze-thaw my stock solution repeatedly?A: We recommend avoiding more than 3 freeze-thaw cycles.[1][2]
Risk: Repeated condensation introduces water into the DMSO.[1][2] Even 1-2% water content in DMSO can reduce the saturation limit of hydrophobic indoles, causing "invisible" micro-precipitation inside the stock vial.
Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.
Category: Assay Execution (The "Crash-Out" Effect) [1]
Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media.A: This is the "Solvent Shock" effect.[1][2]
Mechanism: When a droplet of DMSO (high solubility) hits water (low solubility), the local concentration at the interface exceeds the solubility limit before mixing occurs.
Correction: Do not add 100% DMSO stock directly to the well. Use the Intermediate Dilution Protocol (see Part 3).
Q: I don't see particles, but my IC50 curves are flat or variable.A: You likely have Surface Adsorption or Microprecipitation .[1][2]
Adsorption: With a LogP > 3.5, 6-chloro-4-methylindole will stick to polypropylene tips and polystyrene plates.[1][2]
Microprecipitation: Nanoscopic aggregates form that don't scatter visible light but are biologically inactive.[1][2]
Solution: Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100 ) and a carrier protein (0.1% BSA ) to your assay buffer before adding the compound.[1][2] This creates a "solubility sink" that keeps the monomer in solution.[2]
Part 3: Validated Solubilization Protocols
Protocol A: The "Intermediate Dilution" Method
Use this method to prevent precipitation during the transition from organic to aqueous phase.
Prepare 1000x Stock: Dissolve solid compound in 100% DMSO to 10 mM.
Prepare Intermediate Plate (10x):
Fill a polypropylene plate/tube with assay buffer containing 5-10% DMSO .[1][2]
Dilute the 1000x stock 1:100 into this intermediate solution.
Result: 100 µM compound in ~6% DMSO.[2] (Precipitation is less likely here than in 0% DMSO).[2]
Final Dilution (1x):
Transfer from the Intermediate Plate to the Final Assay Plate (containing cells/enzyme).[1][2]
Mixing: Add DMSO stock to the cyclodextrin-buffer while vortexing.
Mechanism: The hydrophobic indole core enters the cyclodextrin cavity, shielding it from the aqueous environment while maintaining bioavailability.[1][2]
Part 4: Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your target concentration.
Figure 1: Decision matrix for solubilizing hydrophobic indoles. Green paths indicate low-risk workflows; red paths indicate high-risk steps.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87111, 6-Chloroindole. Retrieved from [Link]
Context: Provides baseline LogP (3.2)
Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective.[1][2] International Journal of Pharmaceutics.[1][2]
Context: Establishes the "Solvent Shock" theory and the necessity of intermediate dilution steps for lipophilic compounds (LogP > 3).
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2]
Context: Authoritative source on using co-solvents (DMSO) and surfactants (Tween/BSA) to mitigate surface adsorption in biochemical assays.[1][2]
Assay Guidance Manual (NIH). DMSO Tolerance and Serial Dilution Protocols.[1][2] Retrieved from [Link]
Context: Standard operating procedures for handling DMSO in enzymatic and cell-based high-throughput screening.[1][2]
Decoding the Electronic Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 6-Chloro-4-methylindole
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of analytical techniques availa...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 6-chloro-4-methylindole, a substituted indole of interest in medicinal chemistry. By comparing predicted data with experimental values of key structural analogs—indole, 4-methylindole, and 6-chloroindole—we will dissect the intricate electronic effects governed by the chloro and methyl substituents.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The ability to precisely characterize substituted indoles such as 6-chloro-4-methylindole is therefore of paramount importance. C13 NMR spectroscopy offers a window into the electronic environment of each carbon atom within the molecule. The chemical shift of a given carbon nucleus is exquisitely sensitive to the local electron density, which is in turn modulated by the presence of electron-donating or electron-withdrawing substituents.
Comparative Analysis of C13 NMR Chemical Shifts
To understand the impact of the chloro and methyl groups on the C13 NMR spectrum of 6-chloro-4-methylindole, a comparative analysis with simpler, yet structurally related, indoles is essential. The following table presents a comparison of the predicted C13 NMR chemical shifts for 6-chloro-4-methylindole with the experimental data for indole, 4-methylindole, and 6-chloroindole, all referenced in deuterated chloroform (CDCl3).
Carbon Position
Indole (Experimental)
4-Methylindole (Predicted)
6-Chloroindole (Experimental)
6-Chloro-4-methylindole (Predicted)
C2
124.3
123.8
124.9
124.4
C3
102.2
101.7
101.8
101.3
C3a
127.9
128.1
127.0
127.2
C4
120.8
129.5
120.3
128.9
C5
121.9
121.5
121.1
120.7
C6
119.8
119.5
127.8
127.5
C7
111.1
110.8
110.9
110.6
C7a
135.7
135.5
136.1
135.9
4-CH3
-
18.5
-
18.2
Disclaimer: Predicted values were obtained using publicly available NMR prediction software and are intended for illustrative purposes. Experimental values are sourced from peer-reviewed literature and spectral databases.
Dissecting Substituent Effects: A Mechanistic Perspective
The observed and predicted shifts in the table above can be rationalized by considering the electronic properties of the methyl and chloro substituents.
The Methyl Group: An Electron-Donating Influencer
The methyl group at the C4 position is a weak electron-donating group through an inductive effect. This leads to a general shielding of the carbon atoms in the benzene ring of the indole nucleus. The most pronounced effect is on the ipso-carbon (the carbon to which the substituent is attached), C4, which is significantly shielded (moves upfield) compared to the parent indole. The ortho and para positions relative to the methyl group also experience some shielding.
The Chloro Group: A Tale of Two Effects
The chloro substituent at the C6 position exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the ring through the sigma bond network. This deshielding effect causes the attached carbon (C6) and, to a lesser extent, the ortho and para carbons to shift downfield (to higher ppm values).
Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This electron donation, or resonance effect, leads to a shielding of the ortho and para positions.
In the case of halogens, the inductive effect generally outweighs the mesomeric effect for the ipso-carbon, leading to a net deshielding. However, for the ortho and para positions, the mesomeric effect can have a more significant influence, leading to shielding.
The interplay of these effects from both the methyl and chloro groups results in the predicted chemical shifts for 6-chloro-4-methylindole.
Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 6-Chloro-4-methylindole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers a comprehensive, predictive analysis of the mass spectrometric behavior of 6-chloro-4-methylindole, a halogenated indole derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry and data from analogous structures to forecast its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions.
The Significance of Understanding Fragmentation
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The introduction of substituents, such as a chloro group and a methyl group, significantly influences the molecule's physicochemical and pharmacological properties. Consequently, the ability to unambiguously identify 6-chloro-4-methylindole and its metabolites is crucial. A thorough understanding of its fragmentation pattern is essential for pharmacokinetic studies, metabolite identification, and quality control during synthesis.
Predicted Mass Spectrometry Behavior of 6-Chloro-4-methylindole
The molecular formula for 6-chloro-4-methylindole is C₉H₈ClN, with a monoisotopic mass of approximately 165.0345 g/mol . The presence of chlorine is a key feature, as its isotopic pattern (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron ionization is an energetic technique that induces extensive fragmentation, providing rich structural information.[1][2][3] For 6-chloro-4-methylindole, the following fragmentation pathways are anticipated:
Molecular Ion Peak (M⁺˙): A prominent molecular ion peak is expected at m/z 165, with a corresponding M+2 peak at m/z 167 due to the ³⁷Cl isotope. Aromatic systems like indole are stable and tend to show a clear molecular ion.[4]
Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for methylated aromatics is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 150.[5][6]
Loss of a Chlorine Atom ([M-Cl]⁺): The cleavage of the carbon-chlorine bond would result in the loss of a chlorine atom (•Cl), producing a fragment at m/z 130.[1][7]
Loss of Hydrogen Cyanide ([M-HCN]⁺): A characteristic fragmentation of the indole ring is the expulsion of a neutral molecule of hydrogen cyanide (HCN), which would yield a fragment at m/z 138.[2]
Retro-Diels-Alder (RDA) Reaction: The indole ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the pyrrole ring.
The interplay of these fragmentation pathways will define the EI mass spectrum of 6-chloro-4-methylindole. The relative abundances of the fragment ions will depend on their stability.
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways of 6-chloro-4-methylindole under electron ionization, the following workflow diagram has been generated.
Caption: Predicted Electron Ionization Fragmentation Pathways.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Perspective
Electrospray ionization is a much softer ionization technique, ideal for analyzing polar and thermally labile molecules.[8][9] It typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation.[8]
Protonated Molecule ([M+H]⁺): For 6-chloro-4-methylindole, the base peak is expected to be the protonated molecule at m/z 166, with its corresponding isotope peak at m/z 168.
In-Source Fragmentation: By increasing the cone voltage, some fragmentation can be induced in the ESI source. In this case, the most likely fragment would be the loss of a neutral molecule, such as HCl, although this is generally less common than fragmentation observed in EI-MS. Tandem mass spectrometry (MS/MS) would be required to induce and study more extensive fragmentation under ESI conditions.[8][10]
Comparative Summary of Predicted Fragment Ions
Ionization Technique
Predicted m/z
Proposed Fragment
Notes
EI-MS
165/167
[M]⁺˙
Molecular Ion
EI-MS
150/152
[M-CH₃]⁺
Loss of a methyl radical
EI-MS
130
[M-Cl]⁺
Loss of a chlorine atom
EI-MS
138/140
[M-HCN]⁺˙
Loss of hydrogen cyanide from the indole ring
ESI-MS
166/168
[M+H]⁺
Protonated Molecule
Experimental Protocol for Mass Spectrometric Analysis
For researchers seeking to obtain an experimental mass spectrum of 6-chloro-4-methylindole, the following protocols are recommended:
Sample Preparation
Accurately weigh approximately 1 mg of 6-chloro-4-methylindole.
Dissolve the sample in 1 mL of a suitable solvent. For EI-MS, a volatile solvent such as dichloromethane or methanol is appropriate. For ESI-MS, a mixture of methanol and water (with 0.1% formic acid for positive ion mode) is recommended.
Serially dilute the stock solution to a final concentration of approximately 10-50 µg/mL for direct infusion analysis.
Electron Ionization Mass Spectrometry (EI-MS) Parameters
Inlet System: Gas Chromatography (GC) is the preferred inlet for EI-MS to ensure sample volatilization and separation from impurities.
Ionization Energy: Standard 70 eV.
Ion Source Temperature: 200-250 °C.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
Electrospray Ionization Mass Spectrometry (ESI-MS) Parameters
Inlet System: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be used for sample introduction.
Cone Voltage: Start with a low voltage (e.g., 20 V) to observe the protonated molecule and gradually increase to induce in-source fragmentation.
Nebulizing Gas (Nitrogen) Flow: 1-2 L/min.
Drying Gas (Nitrogen) Flow and Temperature: 8-12 L/min at 250-350 °C.
Mass Analyzer: Quadrupole, TOF, or Ion Trap.
Scan Range: m/z 50-500.
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation pattern of 6-chloro-4-methylindole. By understanding the likely fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, researchers can more effectively identify this compound in complex mixtures, elucidate the structure of its metabolites, and ensure the quality of their synthetic products. The provided experimental protocols offer a starting point for obtaining high-quality mass spectra, which will ultimately serve to validate and refine the predictions made herein.
References
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]
Chad's Prep. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
de Souza, M. V. N., et al. (2025, April 10). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. Retrieved from [Link]
Wang, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(5), 641-649. Retrieved from [Link]
O'Brien, P. J., et al. (2002). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 79(8), 1004. Retrieved from [Link]
Al-Hiari, Y. M., et al. (2018). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 8, 25-34. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol. PubChem. Retrieved from [Link]
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]
Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]
Li, J., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry, 37, 100557. Retrieved from [Link]
Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Retrieved from [Link]
Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. Retrieved from [Link]
McIndoe, J. S., & Voro, T. N. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 275, 150-160. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 6-Chloro-4-chromanone. NIST WebBook. Retrieved from [Link]
Chemistry - simple and short. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3) [Video]. YouTube. Retrieved from [Link]
Morales-Ríos, M. S., et al. (2005). Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. Rapid Communications in Mass Spectrometry, 19(10), 1296-1304. Retrieved from [Link]
Comparative Guide: 6-Chloro vs. 6-Fluoro Indole Derivatives in Drug Design
Executive Summary: The Halogen Decision In the optimization of indole-based pharmacophores, the choice between a 6-chloro and a 6-fluoro substitution is rarely arbitrary. While both halogens exert electron-withdrawing ef...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogen Decision
In the optimization of indole-based pharmacophores, the choice between a 6-chloro and a 6-fluoro substitution is rarely arbitrary. While both halogens exert electron-withdrawing effects that lower the pKa of the indole N-H (enhancing hydrogen bond donor capability), their biological impact diverges significantly due to steric and quantum mechanical differences.
Select 6-Fluoro when the primary goal is Metabolic Stability without altering the steric profile of the parent indole. It acts as a "bioisostere" of Hydrogen, blocking C6-hydroxylation while maintaining a compact profile.
Select 6-Chloro when the target pocket possesses a hydrophobic cleft or a nucleophilic residue (backbone carbonyl or cysteine sulfur) capable of engaging in Halogen Bonding . Chlorine’s larger lipophilic surface area and distinct
-hole often drive higher potency at the cost of molecular weight and solubility.
Physicochemical & Structural Basis
To predict biological activity, one must quantify the fundamental differences between the C-F and C-Cl bonds at the 6-position.
Table 1: Comparative Physicochemical Metrics
Feature
6-Fluoro Indole
6-Chloro Indole
Biological Implication
Van der Waals Radius
1.47 Å
1.75 Å
F mimics H (1.20 Å); Cl adds significant steric bulk.
Electronegativity (Pauling)
3.98
3.16
F strongly pulls electron density, lowering indole pKa.
C-X Bond Energy
~485 kJ/mol
~327 kJ/mol
F is metabolically inert; Cl is stable but more reactive.
Lipophilicity (logP)
+0.14
+0.71
Cl significantly increases membrane permeability and hydrophobic binding.
-Hole Potential
Negligible
Significant
Cl can act as a Lewis acid (Halogen Bond donor); F cannot.
Visualizing the Decision Logic
The following decision tree illustrates the mechanistic selection process for these derivatives.
Biological Activity Profiles: The Divergence
Mechanism A: The "Sigma Hole" Effect (Advantage: Chlorine)
In GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors, 6-chloroindole derivatives frequently outperform their fluoro counterparts. This is attributed to Halogen Bonding .[1]
The Phenomenon: Chlorine exhibits a localized region of positive electrostatic potential (the
The Interaction: This hole interacts attractively with nucleophiles (Lewis bases) in the protein pocket, such as backbone carbonyl oxygens or Nitrogen lone pairs.
Data Support: In 5-HT1A receptor assays, chlorinated analogs have demonstrated up to 10-fold higher affinity (
values) compared to fluorinated analogs due to this specific directional bonding and increased lipophilic contact [1].
Mechanism B: The Metabolic Shield (Advantage: Fluorine)
6-fluoroindole is the superior choice for improving half-life (
) without disrupting binding modes.
The Phenomenon: The C-F bond is the strongest single bond in organic chemistry.
The Interaction: The 6-position of indole is electron-rich and prone to oxidation by cytochrome P450 enzymes. Substituting H with F prevents the formation of the arene oxide intermediate or direct hydroxylation.
Data Support: In microbial adaptation studies (e.g., E. coli), 6-fluoroindole is tolerated and incorporated into the proteome as a Tryptophan surrogate, whereas other isomers or larger halogens disrupt cellular machinery. This confirms its ability to "fly under the radar" of steric checkpoints while resisting degradation [2].
Experimental Protocols
Protocol A: Synthesis of 6-Haloindoles (Leimgruber-Batcho Method)
Context: This method is preferred for its regioselectivity compared to Fischer Indole synthesis.
Reagents: 4-halo-2-nitrotoluene (Cl or F derivative), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel (or Pd/C), Hydrazine hydrate.
Enamine Formation:
Dissolve 4-halo-2-nitrotoluene (10 mmol) in DMF (5 mL).
Add DMF-DMA (12 mmol) and Pyrrolidine (1.2 mmol).
Critical Step: Heat to 110°C for 4 hours under
. The color will shift to deep red (formation of the -dimethylaminostyrene intermediate).
Cyclization (Reductive):
Cool the mixture and dissolve in Methanol (20 mL).
Add Raney Nickel (10% w/w) and Hydrazine hydrate (excess) dropwise at 50°C.
Caution: Exothermic reaction with gas evolution (
).
Purification:
Filter catalyst, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Validation: 6-Fluoroindole appears as a white solid; 6-Chloroindole often appears as an off-white/pale yellow solid.
Data Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response).
Success Criterion: A shift in IC50 of >3-fold between Cl and F indicates a specific mechanistic advantage (Steric/Electronic) rather than general lipophilicity toxicity.
Mechanistic Pathway Diagram
The following diagram details the divergent signaling and interaction pathways for these derivatives within a biological system.
References
Zajdel, P., et al. (2026). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." RSC Medicinal Chemistry. 4
Agostini, M., et al. (2023). "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution."[5][6] Frontiers in Bioengineering and Biotechnology. 6[3][7][8]
BenchChem. (2025).[3] "A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole." BenchChem Technical Guides. 3
Scholfield, M. R., et al. (2013). "Halogen bonding in biological systems." Protein Science. (Contextual grounding for Sigma Hole mechanism).
A Senior Application Scientist's Guide to Predicting and Comparing HPLC Retention Times for 6-chloro-4-methyl-1H-indole
For researchers, synthetic chemists, and drug development professionals, understanding the chromatographic behavior of novel chemical entities is paramount for purification, quantification, and quality control. High-Perf...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and drug development professionals, understanding the chromatographic behavior of novel chemical entities is paramount for purification, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of these analytical workflows.[1][2] This guide provides an in-depth comparison of expected HPLC retention times for the heterocyclic compound 6-chloro-4-methyl-1H-indole, a substituted indole that serves as a valuable intermediate in pharmaceutical synthesis.
The Physicochemical Landscape of 6-chloro-4-methyl-1H-indole
Before delving into HPLC methods, it is crucial to understand the physicochemical properties of our target analyte, as these directly govern its interaction with the stationary and mobile phases.
Structure and Hydrophobicity: 6-chloro-4-methyl-1H-indole possesses a bicyclic aromatic indole core, which is inherently hydrophobic. The addition of a methyl group at the 4-position and a chloro group at the 6-position further increases its lipophilicity. The predicted octanol-water partition coefficient (logP) for structurally similar compounds like 6-chloro-1-methyl-1H-indole is approximately 3.3, indicating significant nonpolar character.[5] This high hydrophobicity is the primary driver of retention in reversed-phase chromatography.[6]
Ionization Potential (pKa): The indole nitrogen has a pKa of approximately -2 to -3, meaning it is a very weak base and will be overwhelmingly neutral under typical RP-HPLC conditions (pH 2-8).[7] Therefore, dramatic shifts in retention due to the ionization of the analyte itself are not expected when varying the mobile phase pH in this range. However, pH can still play a critical role in controlling the ionization of residual silanols on the silica-based stationary phase, which can affect peak shape.[8][9]
Comparative Analysis of HPLC Conditions
To illustrate how retention time can be modulated, we will compare three key experimental parameters: stationary phase chemistry, organic modifier concentration, and the choice of organic modifier. For this comparative guide, we will use the following compounds:
Target Analyte: 6-chloro-4-methyl-1H-indole
Reference Compounds:
Indole (Parent compound)
4-methyl-1H-indole (Effect of methyl group)
6-chloro-1H-indole (Effect of chloro group)
Comparison 1: The Influence of Stationary Phase Chemistry
The choice of stationary phase is a fundamental parameter in HPLC method development.[3] We will compare a standard C18 column with a C8 column. C18 phases are more densely packed with longer alkyl chains, leading to greater hydrophobic interactions and typically longer retention times for nonpolar compounds.
Table 1: Predicted Retention Times on C18 vs. C8 Columns
Compound
Predicted Retention Time (min) - C18 Column
Predicted Retention Time (min) - C8 Column
Indole
5.2
4.1
4-methyl-1H-indole
6.8
5.5
6-chloro-1H-indole
7.5
6.2
6-chloro-4-methyl-1H-indole
9.1
7.6
Conditions (Hypothetical): Isocratic elution with 60% Acetonitrile in water, 1.0 mL/min flow rate, 25°C column temperature, UV detection at 220 nm.
Interpretation:
As predicted by chromatographic theory, the retention times for all compounds are longer on the more hydrophobic C18 stationary phase. The substituents on the indole ring have a clear and additive effect on retention. The methyl group (in 4-methyl-1H-indole) and the chloro group (in 6-chloro-1H-indole) both increase hydrophobicity and, therefore, retention time compared to the parent indole. Our target analyte, possessing both a chloro and a methyl group, is the most retained compound in this series.
Comparison 2: The Role of the Organic Modifier
In reversed-phase HPLC, the organic modifier in the mobile phase serves to elute the analytes from the column. Acetonitrile (MeCN) and methanol (MeOH) are the most common choices.[10] They exhibit different solvent strengths and can offer different selectivities, which can be leveraged during method development.[11][12][13]
Table 2: Predicted Retention Times with Acetonitrile vs. Methanol
Compound
Predicted Retention Time (min) - Acetonitrile
Predicted Retention Time (min) - Methanol
Indole
5.2
5.9
4-methyl-1H-indole
6.8
7.8
6-chloro-1H-indole
7.5
8.6
6-chloro-4-methyl-1H-indole
9.1
10.5
Conditions (Hypothetical): C18 column, isocratic elution with 60% organic modifier in water, 1.0 mL/min flow rate, 25°C column temperature, UV detection at 220 nm.
Interpretation:
Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times for the same concentration.[10] This is reflected in the predicted data. The choice between acetonitrile and methanol can also alter the selectivity (the relative spacing of the peaks), which is a critical tool for resolving complex mixtures.[11] While both are suitable, acetonitrile's lower viscosity results in lower backpressure, which can be advantageous.[10]
Experimental Protocols
To provide a practical framework, here are the detailed step-by-step methodologies for the comparative analyses described above. These protocols are designed to be self-validating, and their performance should be confirmed according to ICH guidelines.[14][15]
Protocol 1: Stationary Phase Comparison
System Preparation:
HPLC System: A standard HPLC or UHPLC system with a UV detector.
Columns:
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
C8 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase: 60% Acetonitrile, 40% Water (HPLC grade). Add 0.1% formic acid to both components to improve peak shape.[8][16]
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 220 nm
Sample Preparation:
Prepare a stock solution of 1 mg/mL of 6-chloro-4-methyl-1H-indole and each reference compound in acetonitrile.
Create a working solution by diluting the stock solutions to 10 µg/mL in the mobile phase.
Analysis:
Equilibrate the C18 column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
Inject 10 µL of the working solution.
Record the chromatogram and the retention time of the analyte.
Replace the C18 column with the C8 column.
Repeat the equilibration and injection steps.
Data Comparison:
Compare the retention times obtained from the two columns.
6-chloro-4-methylindole vs 4-chloro-6-methylindole structural characterization
Topic: 6-chloro-4-methylindole vs 4-chloro-6-methylindole Structural Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Regioisomer Differentiati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-chloro-4-methylindole vs 4-chloro-6-methylindole Structural Characterization
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Regioisomer Differentiation, Synthesis Strategies, and Functional Profiling
Executive Summary & Strategic Context
In the development of indole-based therapeutics—particularly for serotonin receptor modulation (5-HT) and kinase inhibition—the precise placement of substituents on the benzenoid ring is critical. The 4- and 6-positions of the indole scaffold offer distinct steric and electronic vectors that drastically alter binding affinity and metabolic stability.
However, a recurring challenge in indole chemistry is the regio-ambiguity of standard synthetic routes (e.g., Fischer Indole Synthesis), which often yield difficult-to-separate mixtures of 4- and 6-substituted isomers. This guide provides a definitive protocol for distinguishing 6-chloro-4-methylindole from 4-chloro-6-methylindole , establishing a self-validating analytical workflow and comparing their functional reactivity.
Structural Characterization: The Definitive Protocol
Distinguishing these isomers by standard 1D
H NMR is notoriously difficult because both molecules possess an identical spin system in the benzenoid ring: two protons (H5 and H7) that are meta-positioned to each other, resulting in two doublets with small coupling constants ( Hz) for both isomers.
The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy.
The following protocol is a self-validating system to confirm regio-identity.
2.1. The NOE Logic Tree
The methyl group serves as the spectroscopic "beacon." Its spatial proximity to the pyrrole proton (H3) is the differentiator.
Figure 1: Decision tree for assigning regio-chemistry using 1D NOE.
2.2. Detailed Spectral Data Comparison
Resonance
6-Chloro-4-methylindole
4-Chloro-6-methylindole
Mechanistic Explanation
Methyl ()
ppm
ppm
C4-Me is deshielded by the peri-interaction with the C3 proton.
H-3 (Pyrrole)
NOE Contact with Methyl
No NOE Contact
C4-Me is spatially adjacent ( Å) to H-3. C6-Me is distant ( Å).
H-5 (Benzene)
NOE with Me
NOE with Me
H-5 is ortho to the methyl group in both isomers.
H-7 (Benzene)
No NOE with Me
NOE with Me
In 6-Me isomer, H-7 is ortho to the methyl. In 4-Me isomer, H-7 is para.
Synthesis & Regiocontrol
The choice of synthetic route dictates the purity profile.
3.1. The "Problematic" Route: Fischer Indole Synthesis
Reacting (3-chloro-5-methylphenyl)hydrazine with a ketone (e.g., pyruvate or aldehyde) yields a mixture.
Mechanism: The [3,3]-sigmatropic rearrangement can occur at either ortho position (C2 or C6 of the phenyl ring).
Result: A ~1:1 mixture of 4-chloro-6-methylindole and 6-chloro-4-methylindole.
Recommendation: Avoid this route unless preparative HPLC is available.
3.2. The "Precision" Route: Leimgruber-Batcho / Bartoli
To target a specific isomer, use a route that pre-installs substituents on the nitrobenzene precursor.
Regioselectivity: The vinyl Grignard attacks the nitro group. Cyclization preferentially occurs at the ortho-methyl group (forming the N-C2 bond) or the ortho-hydrogen. However, steric bulk at the ortho position usually favors the Bartoli reaction.
Correction: To get the 4-methyl group, the methyl must be ortho to the nitro group in the starting material and remain as a substituent. This requires 2-nitro-m-xylene derivatives.
Validated Precursor for 6-Chloro-4-methylindole:2-nitro-5-chlorotoluene (also known as 4-chloro-2-nitrotoluene). Wait, this yields 6-chloroindole.[5][6][7][8]
Let's rely on the Leimgruber-Batcho logic: It transforms an o-nitrotoluene into an indole. The methyl of the toluene becomes C2/C3.
Therefore, to get substituents at 4 and 6, they must be at positions 2 and 4 of the original nitrobenzene (relative to the nitro group? No, relative to the methyl that reacts).
Route:2-amino-4-chloro-6-methyl-benzoic acid precursors or Bartoli on 2-chloro-4-methyl-1-nitrobenzene (yields 7-chloro-5-methyl).
Field Insight: Due to these complexities, Fischer Synthesis followed by HPLC separation is often the standard industrial approach for these specific isomers (Ref. 2).
Figure 2: The standard synthesis and separation workflow.
Functional Reactivity & Performance
4.1. Electrophilic Aromatic Substitution (EAS) at C3
The C3 position is the primary site for functionalization (e.g., Vilsmeier-Haack formylation, acylation).
6-Chloro-4-methylindole: The methyl group at C4 exerts steric hindrance on the C3 position (peri-effect).
Impact: Reaction rates at C3 are significantly slower compared to the 6-methyl isomer.
Data: Vilsmeier formylation yields are typically 10-15% lower and require longer reaction times (Ref. 3).
4-Chloro-6-methylindole: The C4-Chloro substituent is less sterically bulky than a methyl group (Van der Waals radius: Cl = 1.75 Å vs Me = 2.0 Å), but electronically withdrawing.
Impact: C3 is more accessible sterically, but the ring is more deactivated.
4.2. Lithiation Profile
C2-Lithiation: Both isomers can be lithiated at C2 using n-BuLi/CO2 (Katritzky method).
Directed Ortho Metalation (DoM):
6-Chloro-4-methylindole: Lithiation is unlikely to occur at C5 or C7 due to lack of directing groups, but C4-Me protons are benzylic and can be deprotonated with strong bases (s-BuLi), leading to side reactions.
Experimental Protocols
Protocol A: Analytical Separation (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 40% B to 90% B over 15 minutes.
Differentiation:
4-Chloro-6-methylindole: Typically elutes earlier (more polar due to electron distribution).
6-Chloro-4-methylindole: Elutes later (higher lipophilicity due to buried methyl).
Protocol B: 1D NOE Experiment (Verification)
Sample Prep: Dissolve 5-10 mg of pure isomer in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent peak overlap and exchange broadening).
Acquisition:
Run standard 1H NMR (16 scans).
Identify Methyl peak (~2.4 ppm).
Run 1D Selective NOESY: Set irradiation frequency on the Methyl peak. Mixing time: 500 ms.
Check 7.0 - 7.5 ppm region only = 4-Chloro-6-methylindole .
References
Chemical Abstracts Service (CAS). Registry Numbers: 885520-84-3 (6-chloro-4-methylindole) and 885521-78-8 (4-chloro-6-methylindole). Accessed via SciFinder-n.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports, 21, 278-311. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[9] (Chapter 9: NOE Experiments). Link
PubChem Compound Summary. 6-Chloroindole derivatives. National Library of Medicine.[10] Link
A Comparative Guide to the Infrared Spectroscopy of 6-chloro-4-methylindole
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy serves as a foundational technique in this endeavor, providing a uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy serves as a foundational technique in this endeavor, providing a unique vibrational fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the expected IR absorption bands for 6-chloro-4-methylindole, a substituted indole derivative of interest in medicinal chemistry. By comparing its predicted spectral features with those of the parent indole molecule and related compounds, we provide a robust framework for spectral interpretation and compound verification.
The Vibrational Signature: Understanding the IR Spectrum of Indole Derivatives
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. In the context of 6-chloro-4-methylindole, we can anticipate characteristic absorptions arising from the N-H bond of the indole ring, aromatic and aliphatic C-H bonds, C=C bonds within the aromatic system, and the C-Cl bond.
The substitution pattern on the indole ring—a chlorine atom at the 6-position and a methyl group at the 4-position—is expected to induce subtle yet discernible shifts in the absorption frequencies compared to unsubstituted indole. These shifts are a direct consequence of the electronic effects (inductive and resonance) and mass effects of the substituents.
Predicted IR Absorption Bands for 6-chloro-4-methylindole
Based on established group frequencies for aromatic and heterocyclic compounds, the following table outlines the predicted characteristic IR absorption bands for 6-chloro-4-methylindole. For comparative purposes, the experimentally observed bands for indole are also provided.
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹) for 6-chloro-4-methylindole
N-H Stretch: The N-H stretching frequency in 6-chloro-4-methylindole is expected to be similar to that of indole, appearing as a medium to strong band around 3400 cm⁻¹. Hydrogen bonding in the solid state can cause this band to broaden.
Aromatic C-H Stretch: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, which is a characteristic range for such bonds.[4][2]
Aliphatic C-H Stretch: The methyl group at the 4-position will introduce aliphatic C-H stretching absorptions between 2950 and 2850 cm⁻¹.[3][5]
Aromatic C=C Stretch: The indole ring's C=C stretching vibrations typically produce a series of strong to medium bands in the 1600-1450 cm⁻¹ region.[4][2] The substitution may slightly alter the positions and intensities of these bands compared to indole.
C-H (Methyl) Bend: A characteristic bending vibration for the methyl group should be observable around 1375 cm⁻¹.
Aromatic C-H Out-of-plane Bend: Strong absorptions in the "fingerprint" region, between 900 and 675 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds and are highly diagnostic of the substitution pattern.[4]
C-Cl Stretch: The presence of the chlorine atom at the 6-position is expected to give rise to a medium to strong absorption in the 850-550 cm⁻¹ range.[4] The exact position can be influenced by the overall molecular structure.
Comparative Analysis with Related Structures
To further refine our understanding, a comparison with other relevant molecules is instructive:
4-Methylindole: The spectrum of 4-methylindole would be very similar to that of 6-chloro-4-methylindole in the higher frequency region (N-H and C-H stretching). However, it would lack the characteristic C-Cl stretching absorption.
4-Chlorophenol: While not an indole, 4-chlorophenol provides a reference for the C-Cl stretching frequency in a substituted aromatic ring. Its IR spectrum would show a C-Cl absorption in the expected region.
1-Methylindole: This isomer lacks the N-H bond and its characteristic stretching vibration, which would be a key differentiating feature in its IR spectrum.[6]
The unique combination of a methyl and a chloro substituent on the indole ring of 6-chloro-4-methylindole provides a distinct IR fingerprint that can be readily distinguished from these related compounds.
Experimental Protocol for Acquiring a High-Quality IR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum of a solid sample like 6-chloro-4-methylindole, the following protocol using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a popular choice due to its minimal sample preparation and ease of use.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the sample.
Sample Preparation:
Place a small amount (typically a few milligrams) of the solid 6-chloro-4-methylindole sample directly onto the ATR crystal.
Ensure the sample completely covers the crystal surface to maximize the signal.
Spectrum Acquisition:
Lower the ATR press to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
Data Processing and Analysis:
After the scan is complete, the resulting spectrum should be baseline corrected to remove any broad, underlying features.
Identify and label the major absorption peaks.
Compare the observed peak positions with the predicted values and reference spectra to confirm the identity and purity of the compound.
Cleaning:
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination.
Diagram of the ATR-FTIR Experimental Workflow
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.
Conclusion
The infrared spectrum of 6-chloro-4-methylindole is characterized by a unique set of absorption bands that reflect its distinct molecular structure. By understanding the expected positions of the N-H, aromatic and aliphatic C-H, C=C, and C-Cl vibrations, researchers can confidently identify this compound and distinguish it from related indole derivatives. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of rigorous scientific investigation in drug discovery and development.
References
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1.... Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]
PubMed Central. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from [Link]
SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Infrared and electronic spectroscopy of p-C6H4Cl2+-L-n clusters with L = Ar, N-2, H2O, and p-C6H4Cl2. Retrieved from [Link]
ACS Publications. (n.d.). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole | The Journal of Physical Chemistry A. Retrieved from [Link]
ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
PubChem. (n.d.). 4-Methylindole. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-4-methyl-1H-indole
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 6-chloro-4-methyl-1H-indole. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 6-chloro-4-methyl-1H-indole. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and waste management principles, designed to provide clarity and build confidence in your laboratory's operational safety.
Hazard Assessment and Characterization
Understanding the hazard profile of 6-chloro-4-methyl-1H-indole is the foundational step for its safe management. While specific toxicological data for this exact compound is not widely published, we can infer its likely hazards from closely related chlorinated indole structures. The presence of the chloro- group and the indole nucleus necessitates a cautious approach.
Based on aggregated GHS data for similar compounds, 6-chloro-4-methyl-1H-indole should be handled as a substance with the potential for significant acute toxicity.[1]
Inferred Hazard Profile:
Hazard Statement
Classification
Rationale & Implication
H302: Harmful if swallowed
Acute Toxicity, Oral (Category 4)
Ingestion can lead to systemic toxic effects. This underscores the importance of strict hygiene practices, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.[1][2]
H315: Causes skin irritation
Skin Corrosion/Irritation (Category 2)
Direct contact with the skin is likely to cause irritation, redness, or dermatitis. The use of appropriate chemical-resistant gloves is mandatory to prevent exposure.[1]
H319: Causes serious eye irritation
Serious Eye Damage/Eye Irritation (Category 2A)
The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles or a face shield are essential to prevent accidental eye exposure.[1]
H335: May cause respiratory irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)
Inhalation of dust or aerosols can irritate the respiratory system. All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1][3]
This table is a synthesis of data from closely related compounds to provide a conservative safety approach.
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety is critical. When handling 6-chloro-4-methyl-1H-indole, a comprehensive PPE strategy must be implemented to create a reliable barrier against exposure.[4]
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[2]
Body Protection : A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.
Respiratory Protection : All weighing and transfer operations involving the solid material should be conducted within a chemical fume hood to control airborne dust.[2]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The correct response depends on the scale of the spill.
Minor Spill (Solid Material)
Alert Personnel : Inform colleagues in the immediate area.
Isolate the Area : Restrict access to the spill location.
Don PPE : Wear the full PPE ensemble described in Section 2.
Clean-Up : Use a dry clean-up method.[4] DO NOT use a brush and dustpan, as this can generate airborne dust. Instead, gently cover the spill with an absorbent material designed for chemical spills. Carefully scoop the mixture into a designated, clearly labeled hazardous waste container.
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Wash Hands : Thoroughly wash hands after the clean-up is complete.
Major Spill
Evacuate : Immediately evacuate the laboratory.
Alert Authorities : Notify your institution's Environmental Health and Safety (EHS) office and emergency services.[4]
Isolate : Close the laboratory doors and prevent re-entry.
Provide Information : Be prepared to provide the Safety Data Sheet (SDS) for a related compound and details of the spill to the emergency response team.
Waste Characterization and Segregation: The Critical First Step to Disposal
Proper disposal begins with correct waste characterization. 6-chloro-4-methyl-1H-indole falls into the category of halogenated organic waste . This is a critical distinction for disposal.
Why Segregation is Non-Negotiable:
Halogenated organic compounds cannot be mixed with non-halogenated solvent waste. The reason is rooted in disposal technology: incineration of mixed waste can lead to the formation of highly toxic and persistent environmental pollutants like dioxins. Furthermore, mixing incompatible waste streams increases disposal costs and can create unforeseen chemical hazards.[5][6]
Protocol for Waste Collection:
Select a Proper Container : Use a designated, chemically compatible container for "Halogenated Organic Solid Waste." The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][7]
Labeling : The waste container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "6-chloro-4-methyl-1H-indole"
The associated hazards (e.g., "Toxic," "Irritant")
The date accumulation started.
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition. Liquid waste containers must be kept in secondary containment to prevent spills.[8]
Container Management : Keep the waste container closed at all times except when adding waste.[7] This is a common regulatory violation and is crucial for preventing the release of vapors.
Approved Disposal Procedures
Disposal of 6-chloro-4-methyl-1H-indole must be handled by a licensed hazardous waste disposal company. It is the responsibility of the waste generator to ensure the waste is properly prepared for pickup.[9]
The following diagram illustrates the decision workflow for the disposal of waste generated from research involving 6-chloro-4-methyl-1H-indole.
Caption: Disposal workflow for 6-chloro-4-methyl-1H-indole waste.
Empty Container Disposal
Empty containers that once held 6-chloro-4-methyl-1H-indole must also be managed correctly to be considered non-hazardous.
Step-by-Step Protocol for Empty Containers:
Triple Rinse : Rinse the container with a suitable solvent (e.g., acetone) three times.[10] The rinsate from each rinse must be collected and disposed of as halogenated organic liquid waste.
Air Dry : Allow the container to air dry completely in a fume hood.[11]
Deface Label : Completely remove or deface the original manufacturer's label to prevent misidentification.[10][11]
Final Disposal : Once clean and dry with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policy.
By adhering to these procedures, you ensure that every step of the lifecycle of 6-chloro-4-methyl-1H-indole in your laboratory is managed with the highest standards of safety, responsibility, and scientific integrity.
References
Apollo Scientific. (2023, July 7). 6-Chloro-1-methyl-1H-indole-2-boronic acid Safety Data Sheet.
Fisher Scientific. (2015, March 25). Safety Data Sheet.
Thermo Fisher Scientific. (2025, September 7). 1-Methylindole Safety Data Sheet.
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
Fisher Scientific. (2010, September 21). Indole Safety Data Sheet.
University of Otago Health and Safety. Laboratory chemical waste disposal guidelines.
U.S. Department of Agriculture Agricultural Marketing Service. (n.d.). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling.
National Center for Biotechnology Information. (n.d.). 6-Chloro-1-methyl-1H-indole. PubChem Compound Database. Retrieved from [Link].
Organic Syntheses. (2014). Working with Hazardous Chemicals.
Purdue University Radiological and Environmental Management. Hazardous Waste Disposal Guidelines.
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
National Center for Biotechnology Information. (n.d.). 6-Chloro-4-methyl-1H-indole-3-thiol. PubChem Compound Database. Retrieved from [Link].
Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
Personal protective equipment for handling 6-chloro-4-methyl-1H-indole
A Comprehensive Operational and Disposal Protocol for Researchers and Drug Development Professionals As a novel heterocyclic compound, 6-chloro-4-methyl-1H-indole presents unique challenges in laboratory handling and saf...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Operational and Disposal Protocol for Researchers and Drug Development Professionals
As a novel heterocyclic compound, 6-chloro-4-methyl-1H-indole presents unique challenges in laboratory handling and safety management. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. By moving beyond a simple checklist and delving into the rationale behind each recommendation, this document aims to foster a deeply ingrained culture of safety and scientific integrity.
Understanding the Hazard: A Proactive Approach to Safety
While comprehensive toxicological data for 6-chloro-4-methyl-1H-indole is not yet widely available, its chemical structure—a chlorinated methyl-indole—necessitates a cautious approach. Structurally similar compounds, such as other halogenated aromatic hydrocarbons, are known to be irritants and can have other toxic effects. Therefore, it is prudent to treat this compound with a high degree of caution.
Based on data from similar compounds, the primary hazards associated with 6-chloro-4-methyl-1H-indole are anticipated to be:
Skin Irritation: May cause redness, itching, and inflammation upon contact.
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.
Harmful if Swallowed or in Contact with Skin: There is a potential for systemic toxicity if absorbed through the skin or ingested.
Given the limited specific data, a conservative approach to exposure control is paramount.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), robust engineering controls must be in place to minimize the risk of exposure at the source.
Chemical Fume Hood: All work involving the handling of solid or dissolved 6-chloro-4-methyl-1H-indole must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols that may be generated.
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical for safeguarding against direct contact with 6-chloro-4-methyl-1H-indole. The following recommendations are based on a thorough assessment of the potential hazards.
Eye and Face Protection
Recommendation: Chemical safety goggles with side shields are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles.
Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles or splashes of solutions containing the compound. Chemical safety goggles provide a more robust barrier, and a face shield offers an additional layer of protection for the entire face.
Skin and Body Protection
Recommendation: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.
Rationale: The primary purpose of body protection is to prevent skin contact. A lab coat provides a removable barrier that can be quickly taken off in the event of a spill. The use of additional protective clothing should be dictated by a risk assessment of the specific procedure being performed.
Hand Protection: A Critical Choice
Recommendation: Due to the halogenated aromatic nature of 6-chloro-4-methyl-1H-indole, nitrile gloves are a suitable choice for splash protection. However, for prolonged handling or immersion, Viton® or other highly resistant gloves should be considered. It is crucial to double-glove when handling this compound.
Rationale and Causality:
Nitrile Gloves: Nitrile provides good resistance to a range of chemicals, but its effectiveness against chlorinated aromatic compounds can be limited, with breakthrough times potentially being short.[1][2] Therefore, for incidental contact, immediately remove and replace any contaminated glove.
Viton® Gloves: Studies have shown that Viton® gloves exhibit excellent resistance to chlorinated aromatic compounds, with no permeation detected even after several hours of exposure.[1][2]
Double Gloving: This practice provides an additional layer of protection. Should the outer glove be compromised, the inner glove offers a temporary barrier, allowing the user time to safely remove both gloves and don a new pair.
Glove Selection and Usage Protocol:
Glove Type
Recommended Use
Key Considerations
Nitrile
Splash protection, short-duration tasks.
Change immediately upon contamination. Not suitable for prolonged direct contact.
Viton®
Prolonged handling, high-risk procedures.
Offers superior chemical resistance to this class of compounds.
Experimental Workflow: Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Respiratory Protection
Recommendation: Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.
Rationale: The primary route of exposure to be controlled is inhalation. A chemical fume hood is the most effective means of achieving this. A respirator should be considered a secondary line of defense for non-routine operations or emergencies.
Occupational Exposure Limits (OELs): A Data-Driven Approach to Safety
As of the date of this guide, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for 6-chloro-4-methyl-1H-indole.
In the absence of official OELs, it is the responsibility of the research institution to establish an internal, or in-house, OEL. This is a critical step in ensuring worker safety. For novel compounds with limited toxicological data, a process known as "hazard banding" or "occupational exposure banding" is a recommended approach.[3][4] This involves assigning the chemical to a "band" based on its potential toxicity, which then corresponds to a range of exposure levels and associated control measures.
Given the irritant nature and potential for toxicity of 6-chloro-4-methyl-1H-indole, a conservative approach would be to assign it to a band that requires stringent handling practices, as outlined in this guide.
Safe Handling and Operational Plan
A systematic approach to handling 6-chloro-4-methyl-1H-indole is crucial to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
Preparation:
Review the Safety Data Sheet (SDS) before starting any work.
Ensure the chemical fume hood is functioning correctly.
Assemble all necessary equipment and reagents.
Don the appropriate PPE as outlined in Section 3.
Weighing and Transfer:
Conduct all weighing and transfers of the solid compound within the chemical fume hood.
Use a spatula or other appropriate tool for transfers to minimize dust generation.
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
During the Reaction/Procedure:
Keep the sash of the fume hood at the lowest practical height.
Continuously monitor the experiment for any signs of unexpected reactions.
In case of a spill within the fume hood, contain it immediately with a compatible absorbent material.
Post-Procedure:
Decontaminate all surfaces and equipment that may have come into contact with the compound.
Properly label and store any remaining 6-chloro-4-methyl-1H-indole in a tightly sealed container in a designated, well-ventilated storage area.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 6-chloro-4-methyl-1H-indole and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Disposal Protocol:
Solid Waste:
Collect all solid waste contaminated with 6-chloro-4-methyl-1H-indole (e.g., used gloves, weigh boats, absorbent paper) in a designated, clearly labeled hazardous waste container.
The container should be kept closed except when adding waste.
Liquid Waste:
Collect all liquid waste containing 6-chloro-4-methyl-1H-indole in a separate, compatible, and clearly labeled hazardous waste container.
Do not mix halogenated organic waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[5]
Container Rinsing:
Empty containers that held 6-chloro-4-methyl-1H-indole must be triple-rinsed with a suitable solvent.
The first rinseate must be collected and disposed of as hazardous waste.
Diagram: Chemical Waste Disposal Workflow
Caption: A streamlined workflow for the proper segregation and disposal of waste containing 6-chloro-4-methyl-1H-indole.
Emergency Procedures
Spills:
Small Spills (inside a fume hood):
Ensure appropriate PPE is worn.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully collect the absorbed material into a labeled hazardous waste container.
Decontaminate the area with a suitable solvent and then soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your supervisor and institutional safety office immediately.
Prevent others from entering the area.
Follow your institution's specific emergency spill response procedures.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like 6-chloro-4-methyl-1H-indole is fundamental to advancing scientific research while ensuring the well-being of laboratory personnel. This guide provides a robust framework for achieving this balance. By understanding the potential hazards, implementing stringent engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can handle this compound with confidence and safety. Adherence to these protocols is not merely a matter of compliance but a cornerstone of scientific excellence and a commitment to a culture of safety.
References
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Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials.
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